Technical Documentation Center

(4S)-Dicloxilloic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4S)-Dicloxilloic Acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4S)-Dicloxilloic Acid: Synthesis, Characterization, and Analysis

This guide provides a comprehensive technical overview of (4S)-Dicloxilloic Acid, a significant metabolite and degradation product of the antibiotic Dicloxacillin. Intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4S)-Dicloxilloic Acid, a significant metabolite and degradation product of the antibiotic Dicloxacillin. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, outlines a representative synthesis protocol via forced degradation, and presents a validated analytical methodology for its quantification.

Introduction

(4S)-Dicloxilloic Acid is a penicilloic acid derivative formed from the hydrolysis of Dicloxacillin, a narrow-spectrum β-lactam antibiotic. The opening of the β-lactam ring in Dicloxacillin leads to the formation of this carboxylic acid, rendering the molecule inactive as an antibacterial agent. The presence of (4S)-Dicloxilloic Acid in Dicloxacillin drug products is a critical quality attribute, as it is considered an impurity. Therefore, robust methods for its synthesis, isolation, and quantification are essential for stability studies, impurity profiling, and ensuring the safety and efficacy of Dicloxacillin-based pharmaceuticals. This guide serves as a technical resource for scientists working with this important molecule.

Core Molecular Characteristics

A summary of the key molecular and physical properties of (4S)-Dicloxilloic Acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₉Cl₂N₃O₄S[1]
Molecular Weight 444.33 g/mol [1]
IUPAC Name (4S)-2-[[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1]
Synonyms Dicloxacillin Impurity B, Dicloxacillin EP Impurity B[1]
Physical Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, and aqueous basic solutionsGeneral knowledge

Synthesis via Forced Degradation (Hydrolysis)

The synthesis of (4S)-Dicloxilloic Acid is typically achieved through the controlled hydrolysis of Dicloxacillin. This process mimics the natural degradation pathway of the parent drug. The following protocol describes a representative method for the preparation of (4S)-Dicloxilloic Acid.

Experimental Protocol: Basic Hydrolysis of Dicloxacillin

Objective: To synthesize (4S)-Dicloxilloic Acid by promoting the hydrolysis of the β-lactam ring of Dicloxacillin under basic conditions.

Materials:

  • Dicloxacillin Sodium

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Separatory Funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known quantity of Dicloxacillin Sodium in deionized water to a final concentration of approximately 1 mg/mL in an appropriate flask.

  • Initiation of Hydrolysis: Add an equal volume of 0.1 M NaOH solution to the Dicloxacillin solution. This will raise the pH and initiate the hydrolysis of the β-lactam ring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle stirring. The progress of the hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals (e.g., every 30 minutes). The reaction is considered complete when the peak corresponding to Dicloxacillin is no longer detectable or has reached a minimum.

  • Neutralization: Once the reaction is complete, carefully neutralize the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 0.1 M HCl. This will protonate the carboxylic acid groups of the (4S)-Dicloxilloic Acid, making it less water-soluble.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with three portions of ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (4S)-Dicloxilloic Acid.

  • Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

Causality of Experimental Choices:

  • Basic Conditions: The use of sodium hydroxide creates a basic environment that catalyzes the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to its cleavage.

  • Room Temperature: The reaction is typically conducted at room temperature to avoid excessive degradation of the desired product.

  • Neutralization and Extraction: Acidification of the reaction mixture protonates the carboxylate groups of the penicilloic acid, increasing its hydrophobicity and allowing for its extraction into an organic solvent like ethyl acetate.

G cluster_synthesis Synthesis Workflow Dicloxacillin Dicloxacillin Sodium in Water Hydrolysis Hydrolysis Reaction (Room Temperature) Dicloxacillin->Hydrolysis NaOH 0.1 M NaOH NaOH->Hydrolysis Neutralization Neutralization (pH 3-4) Hydrolysis->Neutralization HCl 0.1 M HCl HCl->Neutralization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Product (4S)-Dicloxilloic Acid (Crude Product) Concentration->Product

Caption: Workflow for the synthesis of (4S)-Dicloxilloic Acid.

Analytical Methodology: HPLC-UV

The quantification of (4S)-Dicloxilloic Acid, particularly in the presence of its parent compound Dicloxacillin, is crucial for quality control and stability studies. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and reliable method for this purpose.

Experimental Protocol: HPLC Analysis

Objective: To develop and validate an HPLC-UV method for the separation and quantification of (4S)-Dicloxilloic Acid and Dicloxacillin.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Deionized water

  • Reference standards for Dicloxacillin and (4S)-Dicloxilloic Acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of (4S)-Dicloxilloic Acid and Dicloxacillin of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing (4S)-Dicloxilloic Acid and/or Dicloxacillin in the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to (4S)-Dicloxilloic Acid and Dicloxacillin based on their retention times compared to the standards. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Self-Validating System:

  • Specificity: The method's ability to separate the analyte of interest from other components, including the parent drug and other potential impurities, should be demonstrated. This can be achieved by analyzing stressed samples and observing the resolution between peaks.

  • Linearity: The method should exhibit a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be established by analyzing samples with known concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

G cluster_hplc HPLC Analysis Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detection UV Detection (230 nm) HPLC->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Quantification Quantification (Comparison to Standards) Data->Quantification

Caption: High-level workflow for the HPLC analysis of (4S)-Dicloxilloic Acid.

Conclusion

This technical guide provides a foundational understanding of (4S)-Dicloxilloic Acid, from its core molecular properties to practical methodologies for its synthesis and analysis. The provided protocols for forced degradation and HPLC analysis offer a starting point for researchers and drug development professionals. It is imperative to note that these protocols may require optimization based on specific laboratory conditions and instrumentation. The accurate identification and quantification of (4S)-Dicloxilloic Acid are paramount in ensuring the quality, stability, and safety of Dicloxacillin-containing pharmaceutical products.

References

  • PubChem. Dicloxacilloic Acid. [Link]

  • Jerad Suresh A, Mohan Kumar A, and Prabhu S. (2011). DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS. Journal of Pharmaceutical Research, 10(3), 109-111.
  • Naguib, I. A., Abdelaleem, E. A., Almalki, A. H., Hussein, E. A., & Zaazaa, H. E. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Journal of Chemistry, 2021, 1-9.

Sources

Exploratory

An In-Depth Technical Guide to the Degradation Pathway of Dicloxacillin to Dicloxilloic Acid

This guide provides a comprehensive examination of the chemical degradation of the β-lactam antibiotic Dicloxacillin into its primary inactive metabolite, Dicloxilloic Acid. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the chemical degradation of the β-lactam antibiotic Dicloxacillin into its primary inactive metabolite, Dicloxilloic Acid. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, critical environmental factors, and robust analytical methodologies required to study this transformation. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring a self-validating and authoritative approach to stability and degradation studies.

Introduction: The Inherent Instability of the β-Lactam Core

Dicloxacillin is a semisynthetic, isoxazolyl penicillin antibiotic highly effective against β-lactamase-producing Gram-positive bacteria.[1] Its efficacy is derived from the strained four-membered β-lactam ring, which acts as an irreversible inhibitor of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[1][2] However, this reactive pharmacophore is also the molecule's Achilles' heel. The β-lactam ring is highly susceptible to nucleophilic attack, leading to its hydrolytic cleavage and the formation of the antibiotically inactive Dicloxilloic Acid.[3][4]

Understanding this degradation pathway is paramount for:

  • Drug Stability and Formulation: Developing stable dosage forms and defining appropriate storage conditions.[5]

  • Pharmacokinetics: Assessing the in-vivo metabolism and inactivation of the drug.[6][7]

  • Analytical Method Development: Creating stability-indicating analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products.[8][9]

The Degradation Mechanism: Hydrolysis of the β-Lactam Ring

The conversion of Dicloxacillin to Dicloxilloic Acid is a classic hydrolysis reaction. The core transformation involves the opening of the β-lactam ring, a process that can be catalyzed by acids, bases (alkaline conditions), or enzymes like β-lactamases.[2][4][10]

The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the amide bond within the β-lactam ring.[11] In aqueous alkaline solutions, a hydroxide ion (OH⁻) acts as the nucleophile. This attack breaks the strained ring structure, resulting in the formation of a carboxylic acid group and yielding Dicloxilloic Acid.[4] This product is a type of penicilloic acid, which is the major antigenic determinant of penicillin hypersensitivity and lacks antibacterial activity because the intact β-lactam ring is essential for PBP binding.[3][12]

Further degradation can occur, where Dicloxilloic Acid may decarboxylate to form Dicloxilloic Penilloic Acid.[13]

G cluster_0 Dicloxacillin Degradation Pathway Dicloxacillin Dicloxacillin (Active β-Lactam Ring) Dicloxilloic_Acid Dicloxilloic Acid (Inactive - Ring Opened) Dicloxacillin->Dicloxilloic_Acid  Hydrolysis  (H₂O, OH⁻, H⁺, or β-Lactamase) Penilloic_Acid Dicloxilloic Penilloic Acid (Further Degradation) Dicloxilloic_Acid->Penilloic_Acid  Decarboxylation  (-CO₂)

Caption: Primary degradation pathway of Dicloxacillin.

Causality of Degradation: Key Factors and Stress Conditions

Forced degradation studies are essential to understand a drug's stability profile and to develop stability-indicating methods.[9] Dicloxacillin's degradation is significantly influenced by several environmental factors.

  • pH (Hydrolysis): The rate of hydrolysis of the β-lactam ring is highly pH-dependent. Major degradation is observed under alkaline conditions due to the direct nucleophilic attack by hydroxide ions.[4][14] Acidic conditions also promote hydrolysis, though often to a lesser extent than strong bases.[14]

  • Temperature (Thermal Degradation): As with most chemical reactions, an increase in temperature accelerates the rate of degradation. Dicloxacillin is known to degrade faster at higher temperatures, especially in the presence of humidity.[5][14]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the degradation of Dicloxacillin.[14]

  • Photolysis: While generally more stable to light than to pH and temperature extremes, photolytic degradation can occur upon prolonged exposure to UV or visible light.

  • Humidity: The presence of water is critical for hydrolysis. Dicloxacillin sodium is known to degrade gradually when exposed to a humid atmosphere.[5][15]

Experimental Protocols: A Self-Validating System

The following protocols are designed to induce, separate, and identify the degradation of Dicloxacillin. The trustworthiness of this workflow is established by the specificity of the analytical method, which must be able to resolve the parent drug from all process-related impurities and degradation products.

Protocol 1: Forced Degradation of Dicloxacillin Sodium

This protocol outlines the conditions to intentionally degrade Dicloxacillin, generating the necessary samples for analytical method development.

Objective: To generate Dicloxacillin degradation products, including Dicloxilloic Acid, under various stress conditions.

Materials:

  • Dicloxacillin Sodium pure substance

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve Dicloxacillin Sodium in water to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Keep at room temperature for 1 hour.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

  • Thermal Degradation:

    • Spread a thin layer of Dicloxacillin Sodium powder in a petri dish.

    • Heat in an oven at 105°C for 24 hours.

    • Prepare a solution of ~100 µg/mL in the mobile phase for analysis.

  • Control Sample: Prepare a solution of the unstressed drug at the same final concentration (~100 µg/mL) for comparison.

Protocol 2: Stability-Indicating RP-HPLC Method

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate Dicloxacillin from Dicloxilloic Acid and other potential degradants.

Objective: To quantify Dicloxacillin and separate it from its degradation products.

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for penicillins and their more polar degradants.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.4)The organic modifier (acetonitrile) and aqueous buffer allow for gradient or isocratic elution to resolve compounds with different polarities. The pH is controlled to ensure consistent ionization and retention.[8][16]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Detection UV at 225 nmA wavelength where both the parent drug and its key degradants exhibit strong absorbance for sensitive detection.[16]
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.

System Suitability: Before sample analysis, inject a standard solution multiple times to verify that the system meets performance criteria (e.g., tailing factor, theoretical plates, and %RSD for peak area), ensuring the method's validity.

Protocol 3: Identification by LC-MS

Objective: To confirm the identity of the major degradation product as Dicloxilloic Acid.

  • Analyze the degraded samples using an LC-MS system.

  • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting peaks.

  • The expected m/z for Dicloxacillin is approximately 470.

  • The formation of Dicloxilloic Acid results from the addition of one water molecule (H₂O, molecular weight ~18). Therefore, the expected m/z for Dicloxilloic acid is approximately 488.[13]

  • Confirmation of this mass provides authoritative evidence for the degradation pathway.

G cluster_workflow Analytical Workflow A Prepare Dicloxacillin Stock Solution B Subject to Stress Conditions (Acid, Base, Heat, etc.) A->B C Neutralize & Dilute Sample B->C D Analyze via Stability-Indicating HPLC C->D E Quantify Parent Drug & Separate Degradants D->E F Identify Degradants via LC-MS (m/z) D->F

Caption: Experimental workflow for degradation analysis.

Summary of Quantitative Data

The following table summarizes the typical stress conditions used in forced degradation studies for Dicloxacillin.

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C2 hoursModerate degradation
Alkaline Hydrolysis 0.1 M NaOH at RT30 minutesSignificant degradation
Oxidation 3% H₂O₂ at RT1 hourModerate degradation
Thermal 105°C (Dry Heat)24 hoursMinor to moderate degradation
Photolytic ICH-specified lightAs per ICH Q1BMinor degradation

Conclusion

The degradation of Dicloxacillin to Dicloxilloic Acid via hydrolysis of the β-lactam ring is the principal pathway of its inactivation. This process is highly sensitive to pH and temperature. A thorough understanding of this pathway, underpinned by robust forced degradation studies and validated stability-indicating analytical methods like RP-HPLC, is not merely an academic exercise. It is a foundational requirement in pharmaceutical development, ensuring the creation of safe, stable, and effective medicines. The integrated workflow presented in this guide provides a reliable framework for researchers to probe and control the stability of Dicloxacillin and related β-lactam compounds.

References

  • Penicilloic acid - Wikipedia . Wikipedia.

  • Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC . National Center for Biotechnology Information.

  • Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms | Request PDF . ResearchGate.

  • Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in - ASM Journals . American Society for Microbiology.

  • Analytical method development and validation of cefixime and dicloxacillin tablets by RP-HPLC - ResearchGate . ResearchGate.

  • (PDF) Development and validation of stability indicating method for simultaneous estimation of cefixime and dicloxacillin using RP-HPLC method - ResearchGate . ResearchGate.

  • Penicilloic acid – Knowledge and References - Taylor & Francis . Taylor & Francis Online.

  • penicilloic acid - YouTube . YouTube.

  • Dicloxacillin Degradation with Free-Living Bacteria - RI UAEMex . Repositorio Institucional UAEMex.

  • Dicloxacillin sodium (Dicloxacillinum natricum) . The International Pharmacopoeia.

  • β-Lactam antibiotic - Wikipedia . Wikipedia.

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI . MDPI.

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers . BJSTR.

  • Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem . National Center for Biotechnology Information.

  • Studies on stability of dicloxacillin sodium with programmed humidifying experiments . ScienceDirect.

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC . National Center for Biotechnology Information.

  • DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS - Journal of Pharmaceutical Research . Journal of Pharmaceutical Research.

Sources

Foundational

difference between Dicloxacillin and (4S)-Dicloxilloic Acid

An In-depth Technical Guide to the Core Differences Between Dicloxacillin and its Metabolite, (4S)-Dicloxilloic Acid Abstract This technical guide provides a comprehensive analysis of the fundamental differences between...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Dicloxacillin and its Metabolite, (4S)-Dicloxilloic Acid

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between the penicillinase-resistant antibiotic, Dicloxacillin, and its principal hydrolytic metabolite, (4S)-Dicloxilloic Acid. We will dissect the critical structural distinctions, their profound impact on biological activity, and the underlying mechanisms of action. Furthermore, this guide will explore the metabolic fate of Dicloxacillin, comparative toxicological profiles, and the analytical methodologies essential for their differentiation in research and quality control settings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this parent drug-metabolite relationship.

Introduction: The Parent Compound and its Inactive Metabolite

Dicloxacillin is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1][2] Its chemical design confers resistance to degradation by β-lactamase enzymes (penicillinases), making it particularly effective against infections caused by penicillinase-producing staphylococci, such as Staphylococcus aureus.[1][3][4][5] The therapeutic efficacy of Dicloxacillin is intrinsically linked to the strained four-membered β-lactam ring, a key structural feature of all penicillin antibiotics.[6][7]

Upon administration, Dicloxacillin is partially metabolized in the body. One of the primary metabolic pathways is the hydrolysis of the amide bond within the β-lactam ring.[3][8] This irreversible cleavage results in the formation of penicilloic acids, which are microbiologically inactive.[3] The major metabolite formed through this pathway is (4S)-Dicloxilloic Acid. Understanding the distinction between the active parent drug and this inactive metabolite is paramount for pharmacokinetic studies, stability testing, and comprehending potential adverse effects such as hypersensitivity.

Comparative Chemical Structure and Physicochemical Properties

The functional divergence between Dicloxacillin and (4S)-Dicloxilloic Acid originates from a single, critical chemical transformation: the hydrolysis of the β-lactam ring.

  • Dicloxacillin: The structure is characterized by a 4-thia-1-azabicyclo[3.2.0]heptane core. This bicyclic system contains the highly reactive β-lactam ring fused to a thiazolidine ring.[3] The amide side chain, derived from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, provides steric hindrance that protects the β-lactam ring from many bacterial β-lactamases.[9]

  • (4S)-Dicloxilloic Acid: This molecule is the penicilloic acid derivative of Dicloxacillin. The hydrolytic cleavage of the β-lactam ring results in the formation of two carboxylic acid groups. This structural alteration fundamentally changes the molecule's shape, reactivity, and ability to interact with its biological target.

Caption: Chemical structures of Dicloxacillin and its metabolite (4S)-Dicloxilloic Acid.

The table below summarizes the key physicochemical differences between these two compounds.

PropertyDicloxacillin(4S)-Dicloxilloic Acid
IUPAC Name (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3](2R,4S)-2-[[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Molecular Formula C₁₉H₁₇Cl₂N₃O₅S[3]C₁₉H₁₉Cl₂N₃O₆S
Molecular Weight 470.3 g/mol [3]488.3 g/mol
Key Feature Intact β-Lactam RingCleaved β-Lactam Ring (Dicarboxylic Acid)
Biological Activity Antibacterially ActiveAntibacterially Inactive[3]

Mechanism of Action and Biological Inactivity

The structural integrity of the β-lactam ring is the cornerstone of Dicloxacillin's antibacterial efficacy.

Mechanism of Action: Dicloxacillin

Like all β-lactam antibiotics, Dicloxacillin exerts its bactericidal effect by inhibiting the final stages of bacterial cell wall synthesis.[1][3][4] The bacterial cell wall is composed of peptidoglycan, a polymer essential for maintaining cellular integrity. Dicloxacillin mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[5][7] The strained amide bond in the β-lactam ring is highly susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This leads to the irreversible acylation and inactivation of the enzyme, halting peptidoglycan cross-linking and ultimately causing cell lysis.[5][10]

Biological Inactivity: (4S)-Dicloxilloic Acid

The hydrolysis of the β-lactam ring to form (4S)-Dicloxilloic Acid completely abrogates its antibacterial activity.[3][10] The resulting penicilloic acid structure no longer possesses the necessary conformational and electronic properties to bind to the active site of PBPs. The loss of the strained ring means the molecule can no longer act as an effective acylating agent. Consequently, (4S)-Dicloxilloic Acid is considered a microbiologically inactive metabolite.[3]

Mechanism_of_Action cluster_diclox Dicloxacillin Action cluster_metabolite (4S)-Dicloxilloic Acid D Dicloxacillin (Intact β-Lactam Ring) PBP Penicillin-Binding Protein (PBP) D->PBP Binds & Acylates Inactivated_PBP Inactivated PBP (Acylated) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Inactivated_PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Failure leads to DA (4S)-Dicloxilloic Acid (Cleaved Ring) PBP2 Penicillin-Binding Protein (PBP) DA->PBP2 Cannot Bind No_Binding No Binding/ No Inhibition

Caption: Contrasting interactions of Dicloxacillin and its metabolite with PBPs.

Metabolic Fate and Pharmacokinetics

Dicloxacillin is administered orally and is relatively acid-stable, allowing it to pass through the stomach.[11] Its absorption is rapid but incomplete and can be reduced by the presence of food.[11][12] Once absorbed, it is highly protein-bound (95-99%), primarily to albumin.[9][11]

The drug is partially metabolized, with about 10% of an absorbed dose being hydrolyzed to inactive penicilloic acids, including (4S)-Dicloxilloic Acid.[3][8] Dicloxacillin also undergoes minor hydroxylation to a microbiologically active metabolite.[3] The primary route of elimination for both the parent drug and its metabolites is renal excretion.[8][13] The elimination half-life is short, approximately 0.7-1.5 hours.[11][14]

Metabolic_Pathway Oral Oral Administration GI_Tract GI Tract (Absorption) Oral->GI_Tract Bloodstream Systemic Circulation (Protein Bound) GI_Tract->Bloodstream ~60-80% Bioavailability Liver Hepatic Metabolism Bloodstream->Liver Diclox Dicloxacillin (Active) Metabolite (4S)-Dicloxilloic Acid (Inactive) Liver->Metabolite Hydrolysis (~10%) Kidney Renal Excretion Diclox->Kidney Metabolite->Kidney

Caption: Simplified pharmacokinetic and metabolic pathway of Dicloxacillin.

Comparative Toxicological Profiles

While (4S)-Dicloxilloic Acid is pharmacologically inactive, it is not benign and is implicated in some of the adverse effects associated with penicillin therapy.

Toxicological AspectDicloxacillin(4S)-Dicloxilloic Acid
Common Adverse Effects Diarrhea, nausea, rash, urticaria.[1]Not directly applicable as it is a metabolite.
Hypersensitivity Can cause allergic reactions, from rash to anaphylaxis.[1][3]Believed to act as a hapten, forming covalent bonds with host proteins to create immunogenic complexes that trigger allergic responses.[4]
Hepatotoxicity Rare instances of idiosyncratic, cholestatic hepatitis have been reported, typically 1-6 weeks after therapy initiation.[1][4]The role in hepatotoxicity is not well-defined, but the underlying mechanism for the parent drug is thought to be immune-mediated.[4]
Drug Interactions Induces CYP2C9, CYP2C19, and CYP3A4 enzymes, potentially reducing the efficacy of co-administered drugs metabolized by these pathways (e.g., warfarin, omeprazole).[15][16][17]Not known to have significant direct drug-drug interactions.

Analytical Differentiation: Methodologies and Protocols

The chemical dissimilarity between Dicloxacillin and (4S)-Dicloxilloic Acid allows for their effective separation and quantification using modern analytical techniques, which is crucial for stability, pharmacokinetic, and impurity profiling studies.

Primary Analytical Technique: HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method for separating Dicloxacillin from its degradation products.[18][19] The increased polarity of (4S)-Dicloxilloic Acid, due to the additional carboxylic acid and hydroxyl groups from the opened lactam ring, causes it to elute earlier than the more non-polar parent drug on a C18 column under typical reversed-phase conditions.

HPLC_Workflow Sample Sample Preparation (e.g., Plasma Extraction, Drug Dissolution) Injection HPLC Injection Sample->Injection Column C18 Reversed-Phase Column Injection->Column Mobile Phase Flow Detection UV Detector (e.g., 220-274 nm) Column->Detection Separated Analytes Data Data Acquisition & Chromatogram Detection->Data

Caption: General experimental workflow for HPLC analysis of Dicloxacillin.

Experimental Protocol: RP-HPLC Method for Separation

This protocol is a representative method synthesized from established practices for analyzing penicillins and their metabolites.[18][20][21]

Objective: To separate and quantify Dicloxacillin and (4S)-Dicloxilloic Acid in a sample matrix.

1. Materials and Reagents:

  • HPLC system with UV-Vis detector
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Reference standards for Dicloxacillin and (4S)-Dicloxilloic Acid
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Monobasic potassium phosphate (KH₂PO₄)
  • Phosphoric acid
  • Purified water (18.2 MΩ·cm)

2. Mobile Phase Preparation (Isocratic): a. Prepare a 50 mM phosphate buffer: Dissolve 6.8 g of KH₂PO₄ in 1 L of purified water. b. Adjust the pH of the buffer to 4.7 using phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter. d. Prepare the mobile phase by mixing the phosphate buffer (pH 4.7) and acetonitrile in a ratio of 75:25 (v/v). e. Degas the mobile phase by sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase: 75:25 (v/v) 50 mM Phosphate Buffer (pH 4.7) : Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 220 nm[18]
  • Run Time: Approximately 10 minutes

4. Sample and Standard Preparation: a. Prepare a stock solution of Dicloxacillin reference standard (e.g., 1 mg/mL) in methanol. b. Prepare a stock solution of (4S)-Dicloxilloic Acid reference standard in a similar manner. c. Create working standards by diluting the stock solutions with the mobile phase to generate a calibration curve (e.g., 0.5 - 50 µg/mL). d. Prepare the unknown sample by dissolving or extracting it in the mobile phase, ensuring the final concentration is within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis: a. Inject the standards and sample. b. Identify the peaks based on retention time. (4S)-Dicloxilloic Acid is expected to elute first, followed by Dicloxacillin. c. Quantify the analytes by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.

Conclusion

The distinction between Dicloxacillin and (4S)-Dicloxilloic Acid is a classic example of how a subtle structural change—the hydrolysis of a single amide bond—can lead to a complete loss of pharmacological activity. Dicloxacillin is the therapeutically active antibiotic, whose efficacy depends entirely on its intact, strained β-lactam ring to inhibit bacterial cell wall synthesis. In contrast, (4S)-Dicloxilloic Acid is its inactive, hydrolyzed metabolite, which serves as a key marker in pharmacokinetic and stability analyses and is implicated in the immune response to penicillin therapy. A thorough understanding of their disparate chemical, biological, and toxicological properties, supported by robust analytical differentiation, is fundamental to the safe and effective development and clinical application of Dicloxacillin.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • β-Lactam antibiotic - Wikipedia. Wikipedia.
  • Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem. PubChem.
  • Dicloxacillin - Wikipedia. Wikipedia.
  • Dicloxacillin Sodium | C19H16Cl2N3NaO5S | CID 23667628 - PubChem. PubChem.
  • Dicloxacillin Sodium | β-lactamase inhibitor | CAS 343-55-5 - Selleck Chemicals. Selleck Chemicals.
  • Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - NIH.
  • Dicloxacillin | 3116-76-5 - ChemicalBook. ChemicalBook.
  • Dicloxacillin Sodium Capsules, USP250 mg and 500 mg - DailyMed. DailyMed.
  • Dicloxacillin: Uses, Action, and Kinetics | PDF - Scribd. Scribd.
  • Dicloxacillin: Package Insert / Prescribing Inform
  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC.
  • Liquid chromatographic assay for dicloxacillin in plasma - PubMed. PubMed.
  • Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC - NIH.
  • Dicloxacillin - LiverTox - NCBI Bookshelf - NIH.
  • Dicloxacillin and Ampicillin Analyzed by HPLC - AppNote.
  • What is the mechanism of Dicloxacillin Sodium? - Patsnap Synapse.
  • Dicloxacillin: MedlinePlus Drug Inform
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEFIXIME AND DICLOXACILLIN TABLETS BY RP-HPLC - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC.
  • Kinetics and Mechanism of Oxidation of Dicloxacillin by Copper (III) diperiodate Complex and Co (III) Catalyst in Alkaline Medium - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.
  • Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PubMed. PubMed.
  • Dicloxacillin: Clinical relevance of drug-drug interactions by induction of drug metabolizing enzymes - Open Patient data Explorative Network.

Sources

Exploratory

Technical Guide: Identification and Characterization of Dicloxacillin Impurity A

Executive Summary & Chemical Identity[1][2] In the development and quality control of Dicloxacillin Sodium API, the identification of impurities is critical for ensuring safety and efficacy. Dicloxacillin Impurity A , as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

In the development and quality control of Dicloxacillin Sodium API, the identification of impurities is critical for ensuring safety and efficacy. Dicloxacillin Impurity A , as defined by the European Pharmacopoeia (Ph.[1] Eur.), is the penicilloic acid derivative of Dicloxacillin.[1] It represents the primary degradation product resulting from the hydrolysis of the unstable


-lactam ring.

This guide details the formation mechanism, analytical identification (HPLC/LC-MS), and structural elucidation of Impurity A.[1]

Chemical Profile
AttributeDetail
Common Name Dicloxacillin Impurity A (Ph.[2][3][4][5] Eur.)
Chemical Name (4S)-2-[Carboxy[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number 42947-69-3
Molecular Formula

Molecular Weight 488.34 g/mol
Origin Degradation (Hydrolysis)

Formation Mechanism: The Hydrolysis Pathway

The formation of Impurity A is a direct consequence of the nucleophilic attack on the carbonyl carbon of the


-lactam ring. This reaction is catalyzed by moisture, acidic/basic pH extremes, or the presence of 

-lactamase enzymes.
Mechanistic Insight

The strain inherent in the four-membered


-lactam ring makes it highly susceptible to ring-opening. When the ring opens, the therapeutic antibacterial activity is lost, and the resulting dicarboxylic acid (Impurity A) is formed. Further decarboxylation can lead to Impurity B (Penilloic acid).

DegradationPathway Diclox Dicloxacillin Sodium (Active API) Hydrolysis Hydrolysis (pH > 8 or Moisture) Diclox->Hydrolysis ImpurityA Impurity A (Penicilloic Acid) OPEN RING Hydrolysis->ImpurityA Beta-Lactam Ring Opening Decarboxylation Decarboxylation (-CO2) ImpurityA->Decarboxylation ImpurityB Impurity B (Penilloic Acid) Decarboxylation->ImpurityB Secondary Degradation

Figure 1: Degradation pathway of Dicloxacillin Sodium leading to the formation of Impurity A (Penicilloic Acid) and subsequent degradation products.

Analytical Strategy: Detection and Isolation

To accurately identify and quantify Impurity A, a dual-method approach is recommended: HPLC-UV for routine quantification and LC-MS/MS for definitive identification.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Based on Ph. Eur. Monograph principles for Isoxazolyl Penicillins.

Objective: Separate Impurity A from the main API peak and other related substances (e.g., 6-APA, Impurity B).

  • Column: C18 end-capped silica gel (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: Phosphate buffer solution pH 5.0 (2.7 g/L

    
    , adjusted with dilute phosphoric acid).
    
  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

    • 0-20 min: 75% A / 25% B (Isocratic or shallow gradient depending on column).

    • 20-30 min: Linear gradient to 40% B.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 225 nm (Detects the amide/isoxazole chromophore).

  • Temperature: 25°C.

Expected Result: Impurity A is more polar than Dicloxacillin due to the formation of the second carboxylic acid group. Consequently, Impurity A elutes earlier (RRT ~0.6 - 0.8) than the main Dicloxacillin peak.

Protocol 2: LC-MS/MS Identification

Objective: Confirm the molecular mass and fragmentation pattern.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).

  • Mass Analyzer: Triple Quadrupole or Q-TOF.

  • Key Parameters:

    • Precursor Ion [M-H]⁻: m/z 486.3 (Matches MW 488.3 - H).

    • Product Ions (MS2):

      • m/z 173: Corresponds to the isoxazole side chain fragment (cleavage of the amide bond).

      • m/z 327: Loss of the thiazolidine ring fragment.

Structural Elucidation (NMR)

When isolating Impurity A for use as a Reference Standard, Nuclear Magnetic Resonance (NMR) provides the ultimate proof of the ring-opening.

Key NMR Distinctions (DMSO-d6)
PositionDicloxacillin (Closed Ring)Impurity A (Open Ring)Mechanistic Reason

-Lactam Carbonyl
~170-174 ppm (

)
~176-180 ppm (

)
Shift due to conversion from strained amide to free acid.
H-5 and H-6 Protons Coupled doublets (J ~4 Hz)Distinct shift changesConformational change in the backbone upon ring opening.
Carboxylic Acid Protons 1 signal (C-3 COOH)2 signals Appearance of the new COOH group from the opened ring.

Control and Mitigation Strategies

Preventing the formation of Impurity A requires strict control over the manufacturing environment, specifically regarding moisture and pH.

ControlStrategy cluster_factors Critical Process Parameters (CPPs) Start Manufacturing Process Moisture Moisture Content (< 0.5%) Start->Moisture pH pH Control (Keep 5.0 - 7.0) Start->pH Temp Temperature (< 25°C during drying) Start->Temp Validation In-Process Control (IPC) HPLC Monitoring Moisture->Validation pH->Validation Temp->Validation Outcome Low Impurity A High Potency API Validation->Outcome < 1.0% Limit

Figure 2: Critical Process Parameters (CPPs) for minimizing Impurity A formation during API manufacturing.

Practical Recommendations
  • Lyophilization: If the API is produced via freeze-drying, ensure the residual moisture content is strictly < 1.0% (w/w). Impurity A formation is directly proportional to water activity (

    
    ).
    
  • Buffer Selection: Avoid alkaline conditions (pH > 8.0) during the workup, as hydroxide ions rapidly catalyze the

    
    -lactam hydrolysis.
    
  • Solvent Quality: Use anhydrous solvents (Ethanol/Acetone) during the crystallization steps.

References

  • European Pharmacopoeia (Ph.[1][8][9][10] Eur.) . Dicloxacillin Sodium Monograph 0663. European Directorate for the Quality of Medicines (EDQM). Available at: [Link]

  • Pindi, S. R., et al. (2023) .[1] Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin. ResearchGate. Available at: [Link]

  • Gollapalli, V. R., et al. Impurity profiling of dicloxacillin sodium bulk drug and pharmaceutical dosage forms. PubMed.[9] Available at: [Link]

  • PubChem . Dicloxacillin Sodium Impurity Data. National Library of Medicine. Available at: [Link]

Sources

Foundational

(4S)-Dicloxilloic Acid solubility in organic solvents

An In-Depth Technical Guide to the Characterization of (4S)-Dicloxilloic Acid Solubility in Organic Solvents Abstract (4S)-Dicloxilloic Acid, a primary metabolite of the β-lactam antibiotic Dicloxacillin, is a compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of (4S)-Dicloxilloic Acid Solubility in Organic Solvents

Abstract

(4S)-Dicloxilloic Acid, a primary metabolite of the β-lactam antibiotic Dicloxacillin, is a compound of significant interest in pharmaceutical research and development.[] Understanding its solubility profile in various organic solvents is paramount for a wide range of applications, including chemical synthesis, purification, formulation development, and the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, this document provides the theoretical grounding and detailed experimental protocols necessary to systematically determine and interpret its solubility. We will explore the physicochemical properties of (4S)-Dicloxilloic Acid, delve into the principles governing its dissolution, and present robust, self-validating methodologies for both thermodynamic and kinetic solubility assessment.

Physicochemical Profile of (4S)-Dicloxilloic Acid

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility behavior. (4S)-Dicloxilloic Acid is a complex molecule featuring a variety of functional groups that dictate its interactions with different solvents.

Chemical Structure and Properties:

  • IUPAC Name: (4S)-2-((3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid[]

  • Molecular Formula: C₁₈H₁₉Cl₂N₃O₄S[]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as a strong hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents.

    • Amide (-CONH-): A polar group that can participate in hydrogen bonding.

    • Dichlorophenyl Group: A bulky, non-polar aromatic moiety that will favor interactions with non-polar solvents through van der Waals forces.

    • Thiazolidine and Isoxazole Rings: Heterocyclic structures contributing to the overall polarity and shape of the molecule.

The presence of both highly polar (carboxylic acid) and non-polar (dichlorophenyl) regions suggests that (4S)-Dicloxilloic Acid will exhibit varied solubility across the solvent spectrum. As a weak acid, its free acid form is expected to be more soluble in non-polar organic solvents, while its salt form would be more soluble in aqueous or highly polar environments.[2]

PropertyValueSource
IUPAC Name (4S)-2-((3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acidBOC Sciences[]
Synonyms Dicloxacillin Impurity B, Dicloxacillin Penilloic AcidBOC Sciences, USP Store[][3]
Molecular Formula C₁₈H₁₉Cl₂N₃O₄SBOC Sciences[]
Boiling Point 630.6±55.0°C at 760 mmHgBOC Sciences[]
Density 1.4±0.1 g/cm³BOC Sciences[]

Guiding Principles of Solubility

The empirical rule of "like dissolves like" provides a powerful predictive framework for solubility.[4][5] This principle is based on the concept that a solute will dissolve best in a solvent that shares similar intermolecular forces.[2][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6] They are expected to effectively solvate the carboxylic acid and amide groups of (4S)-Dicloxilloic Acid through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess bond polarity but lack O-H or N-H bonds.[6] They can accept hydrogen bonds and engage in dipole-dipole interactions. They are likely to be effective solvents, though perhaps less so than polar protic solvents for this particular molecule. DMSO is a particularly versatile solvent capable of dissolving a wide range of polar and non-polar substances.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[4] The dichlorophenyl group of the solute will favor these interactions, but the highly polar carboxylic acid will hinder overall solubility in these solvents.

The interplay between these forces dictates the overall solubility. The following diagram illustrates the relationship between the molecular features of (4S)-Dicloxilloic Acid and solvent selection.

G cluster_solute (4S)-Dicloxilloic Acid Features cluster_forces Dominant Intermolecular Forces cluster_solvent Favorable Solvent Classes Solute_Polar Carboxylic Acid & Amide Groups Force_Hbond Hydrogen Bonding Solute_Polar->Force_Hbond strong interaction Force_Dipole Dipole-Dipole Solute_Polar->Force_Dipole Solute_NonPolar Dichlorophenyl Group Force_VDW Van der Waals Forces Solute_NonPolar->Force_VDW favors Solvent_Protic Polar Protic (e.g., Methanol) Force_Hbond->Solvent_Protic Solvent_Aprotic Polar Aprotic (e.g., DMSO) Force_Dipole->Solvent_Aprotic Solvent_NonPolar Non-Polar (e.g., Toluene) Force_VDW->Solvent_NonPolar G start Start: Pure (4S)-Dicloxilloic Acid Sample prep Prepare Solvent Set (Polar Protic, Aprotic, Non-Polar) start->prep shake_flask Thermodynamic Solubility (Shake-Flask Method) prep->shake_flask Definitive Measurement equilibrate Add excess solute to solvent Equilibrate (e.g., 24-48h at 25°C) shake_flask->equilibrate kinetic Kinetic Solubility (High-Throughput Screen) separate Separate Solid & Liquid Phases (Centrifugation / Filtration) equilibrate->separate analyze Quantify Solute in Supernatant (e.g., HPLC-UV) separate->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End: Comprehensive Solubility Profile calculate->end

Figure 2. Workflow for Thermodynamic Solubility Determination.
Protocol 3.1: Thermodynamic Solubility by Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. [8]It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.

Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed amount of (4S)-Dicloxilloic Acid (e.g., 10 mg). The amount should be in excess of its expected solubility to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Include a diverse set of solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane).

  • Equilibration: Seal the vials and place them in an incubator shaker or on a rotating wheel at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

    • Causality: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal. [8]4. Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifuge the aliquot and/or filter it through a 0.45 µm chemically resistant filter (e.g., PTFE).

    • Self-Validation: The absence of visible particulate matter in the final sample is a key checkpoint. Incomplete separation is a common source of erroneously high solubility values.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of (4S)-Dicloxilloic Acid. A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.

  • Calculation: The determined concentration of the saturated solution is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Protocol 3.2: Kinetic Solubility for High-Throughput Screening

This method is valuable in early drug discovery for rapidly ranking compounds. [9]It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or buffer system. While not a true thermodynamic value, it is a useful surrogate.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of (4S)-Dicloxilloic Acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: To each well, add the target aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effects.

  • Precipitation Detection: Allow the plate to incubate for a set period (e.g., 1-2 hours). Measure the amount of precipitation using an instrument that detects light scattering, such as a nephelometer or a plate reader capable of measuring turbidity.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis.

Table 4.1: Solubility Profile of (4S)-Dicloxilloic Acid

SolventSolvent ClassDielectric Constant (20°C)¹Measured Solubility at 25°C (mg/mL)
HexaneNon-Polar1.89[Experimental Data]
TolueneNon-Polar2.38[Experimental Data]
ChloroformNon-Polar4.81[Experimental Data]
Ethyl AcetatePolar Aprotic6.02[Experimental Data]
AcetonePolar Aprotic20.7[Experimental Data]
EthanolPolar Protic24.6[Experimental Data]
MethanolPolar Protic32.7[Experimental Data]
AcetonitrilePolar Aprotic37.5[Experimental Data]
Dimethylformamide (DMF)Polar Aprotic38.3[Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.0[Experimental Data]
¹Dielectric constant values are from common reference tables and serve as a measure of solvent polarity.
[10]
Interpretation of Results:

Conclusion

The solubility of (4S)-Dicloxilloic Acid in organic solvents is a critical parameter that influences its entire development lifecycle. While specific data may not be readily available in the literature, a systematic approach grounded in the principles of molecular interactions and validated experimental protocols can provide the necessary insights. By combining theoretical predictions based on the molecule's structure with rigorous experimental determination using methods like the shake-flask technique, researchers can build a comprehensive solubility profile. This knowledge is not merely academic; it is a cornerstone of rational drug development, enabling informed decisions that accelerate the path from discovery to clinical application.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • (4S)-Dicloxilloic Acid. BOC Sciences.
  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? (2021). Quora.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Dicloxacillin Penilloic Acid (25 mg) ((4S)-2-{[3-(2,6-Dichlorophenyl) - USP Store. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd3g0qvt-xqecLkSjVmyprE84AGw00veEDNXoy7NaFtKmLTiSRVtqsQHlR_8vVtKCLYQiWO0vfwOmyTXEagNwrNDMmT-kfxnX77RaYxwo_wnzEw0uB8APUG98sJv6tiQ==
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • How does polarity affect solubility? (n.d.). Homework.Study.com.
  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • 8.2: Polarity, Acidity, and Solubility. (2021). Chemistry LibreTexts.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Dicloxacilloic Acid | C19H19Cl2N3O6S | CID 125329405. PubChem.
  • CAS No : 934986-84-2 | Product Name : Dicloxacillin N-acetyl penicilloic acid. Pharmaffiliates.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC.
  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025). ResearchGate.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

Sources

Exploratory

Thermodynamic Characterization of Dicloxacilloic Acid: Mechanisms of Formation and Solution Stability

This guide details the thermodynamic profile of Dicloxacilloic Acid , the primary hydrolytic degradation product of the antibiotic Dicloxacillin. It is structured for researchers in pharmaceutical stability, formulation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile of Dicloxacilloic Acid , the primary hydrolytic degradation product of the antibiotic Dicloxacillin. It is structured for researchers in pharmaceutical stability, formulation, and quality control.

Executive Summary

Dicloxacilloic Acid (C19H19Cl2N3O6S) is the dicarboxylic acid derivative formed upon the rupture of the beta-lactam ring in Dicloxacillin. Its thermodynamic behavior is governed by the release of significant ring strain energy (~26 kcal/mol) during formation and its subsequent ionization in aqueous media. Unlike the parent drug, Dicloxacilloic Acid lacks antibacterial activity and serves as a critical marker for thermodynamic instability in formulation studies.

Part 1: Structural & Thermodynamic Identity

Dicloxacilloic acid is distinct from its parent compound due to the opening of the four-membered beta-lactam ring. This structural change drastically alters its solubility, lipophilicity, and acid-base profile.[1]

Physicochemical Property Profile[1][2][3][4][5][6]
PropertyValue / RangeThermodynamic Context
Molecular Weight 488.34 g/mol Slight increase from parent due to H₂O addition (+18 Da).[1]
LogP (Octanol/Water) ~0.7Drastic Shift: Significantly more polar than Dicloxacillin (LogP ~2.[1]9) due to the exposure of a second carboxyl group and a secondary amine.
H-Bond Donors 4Increased capacity for solvent interaction compared to parent (2).[1]
Polar Surface Area 167 ŲHigh PSA correlates with poor membrane permeability (non-absorbable metabolite).[1]
Melting Point N/A (Decomposes)Solid-state isolation often leads to decarboxylation (forming penilloic acid) before melting.[1]
Ionization Thermodynamics (pKa)

Dicloxacilloic acid functions as a polyprotic acid with a zwitterionic character in the mid-pH range.

  • pKa₁ (~2.7): Carboxylic acid on the thiazolidine ring (inherited from parent).[1]

  • pKa₂ (~5.2): Newly formed carboxylic acid from the beta-lactam carbonyl carbon.[1]

  • pKa₃ (~7-8): Secondary amine formed from the beta-lactam nitrogen (often masked by zwitterionic interactions).[1]

Expert Insight: The shift in pKa₂ is the critical thermodynamic marker. In the parent drug, this group is part of the amide (lactam) and has no acidic proton. In Dicloxacilloic acid, it becomes a free carboxylate, significantly increasing the ionic strength contribution of the molecule in solution.

Part 2: Thermodynamics of Formation (The Degradation Pathway)

The formation of Dicloxacilloic acid is the primary failure mode for Dicloxacillin formulations. Understanding the energetics of this reaction is essential for predicting shelf-life.

The Driving Force: Relief of Ring Strain

The beta-lactam ring possesses high angular strain (~90° bond angles forced into a planar constraint). The hydrolysis reaction is exergonic and irreversible under physiological conditions.

  • Enthalpy of Hydrolysis (

    
    ):  Approximately -26 to -28 kcal/mol (-110 kJ/mol) .[1]
    
  • Mechanism: Nucleophilic attack (by OH⁻ or H₂O) on the beta-lactam carbonyl carbon.[1]

  • Entropy (

    
    ):  Positive.[1] The ring opening increases the conformational freedom of the molecule (rotational entropy).
    
Reaction Kinetics & Activation Energy

The degradation follows pseudo-first-order kinetics (


) dependent on pH and temperature.[1]
  • Activation Energy (

    
    ): 65 – 85 kJ/mol  (pH dependent).[1]
    
    • Note: This value is typical for penicillin hydrolysis.[1] It indicates that the reaction rate doubles approximately every 10°C rise in temperature.[2]

  • pH Rate Profile: U-shaped profile.[1][3]

    • Maximum Stability: pH 6.0 – 7.0.[1]

    • Alkaline Hydrolysis: Dominant pathway for Dicloxacilloic acid formation (OH⁻ attack).[1]

    • Acid Hydrolysis: Often leads to complex rearrangements rather than clean ring opening.[1]

Pathway Visualization

The following diagram illustrates the thermodynamic descent from the high-energy beta-lactam state to the stable open-ring metabolite.

Dicloxacillin_Degradation Figure 1: Thermodynamic Pathway of Beta-Lactam Hydrolysis Diclox Dicloxacillin (High Ring Strain) TS Tetrahedral Transition State (High Energy) Diclox->TS + Activation Energy (Ea) ~75 kJ/mol DicloxAcid Dicloxacilloic Acid (Strain Relieved) TS->DicloxAcid - Enthalpy (ΔH) Exothermic Ring Opening Penilloic Dicloxacillin Penilloic Acid (Decarboxylated) DicloxAcid->Penilloic Slow Decarboxylation (CO2 loss)

Figure 1: The irreversible hydrolysis of Dicloxacillin driven by the release of ring strain energy.

Part 3: Experimental Protocols (Self-Validating)

To thermodynamically characterize this impurity, one must generate it in situ and measure its formation kinetics.

Protocol A: Controlled Generation (Alkaline Hydrolysis)

Objective: Rapidly convert Dicloxacillin to Dicloxacilloic Acid for identification or standard preparation.[1]

  • Preparation: Dissolve 50 mg Dicloxacillin Sodium in 50 mL of 0.1 M NaOH.

  • Reaction: Incubate at 40°C for 60 minutes .

    • Validation Check: The solution should remain clear. Precipitation indicates further degradation to penilloic acid (decarboxylation).[1]

  • Quenching: Neutralize carefully with 0.1 M HCl to pH 7.0.

    • Caution: Do not overshoot to acidic pH (< 4.[1]0) as the free acid may precipitate or rearrange.

  • Verification: Analyze via HPLC-UV (225 nm). Dicloxacilloic acid elutes earlier than Dicloxacillin (lower Retention Time) due to lower LogP (0.7 vs 2.9).[1]

Protocol B: Determination of Activation Energy ( )

Objective: Calculate the thermodynamic barrier to hydrolysis.

  • Setup: Prepare 1 mg/mL Dicloxacillin solutions in Phosphate Buffer (pH 7.4).

  • Incubation: Split samples into three thermal blocks: 40°C, 50°C, and 60°C .

  • Sampling: Withdraw aliquots at T=0, 2, 4, 8, 12, and 24 hours. Quench immediately in cold mobile phase (4°C).

  • Calculation:

    • Plot

      
       vs. Time to obtain rate constants (
      
      
      
      ) for each temperature.[1]
    • Construct an Arrhenius Plot:

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Slope =

      
       .[1] (Where 
      
      
      
      ).[1]

Part 4: Analytical Thermodynamics

Solubility & Partitioning

Dicloxacilloic acid exhibits pH-dependent solubility governed by its ionization state.[1]

pH ConditionDominant SpeciesSolubility Status
pH < 2.0 Cationic (+1)Soluble (Amine protonated)
pH 2.7 - 3.5 Zwitterionic (±)Minimum Solubility (Isoelectric region)
pH > 5.5 Anionic (-2)Highly Soluble (Dicarboxylate)

Experimental Validation: To determine the intrinsic solubility (


), perform a saturation shake-flask method at pH 3.0 (near the isoelectric point). For formulation stability, maintain pH > 6.0 to ensure the molecule remains in the soluble dianionic state, preventing precipitation of the degradant.

References

  • PubChem. (2025).[1][4] Dicloxacilloic Acid - Compound Summary. National Library of Medicine. [Link][1]

  • DrugBank Online. (2025).[1] Dicloxacillin: Pharmacology and Stability. [Link][1]

  • World Health Organization. (2023). The International Pharmacopoeia: Dicloxacillin Sodium. [Link]

  • Hou, J. P., & Poole, J. W. (1971). Kinetics and mechanism of degradation of ampicillin in solution. Journal of Pharmaceutical Sciences. (Cited for comparative beta-lactam hydrolysis kinetics).[1] [Link]

Sources

Foundational

what is (4S)-Dicloxilloic Acid used for in research

An In-Depth Technical Guide to the Research Applications of (4S)-Dicloxilloic Acid Introduction (4S)-Dicloxilloic Acid, known formally as Dicloxacillin Penilloic Acid, is a pivotal molecule in the study of the semi-synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of (4S)-Dicloxilloic Acid

Introduction

(4S)-Dicloxilloic Acid, known formally as Dicloxacillin Penilloic Acid, is a pivotal molecule in the study of the semi-synthetic penicillin antibiotic, dicloxacillin. As the major metabolite and degradation product formed by the hydrolytic opening of the β-lactam ring, (4S)-Dicloxilloic Acid is microbiologically inactive.[1][2] However, its significance in pharmaceutical and biomedical research is profound, extending from quality control and stability testing to the intricate investigation of drug metabolism and the immunological mechanisms underlying penicillin hypersensitivity.

This guide provides an in-depth exploration of the core research applications of (4S)-Dicloxilloic Acid, offering technical insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into its role as an analytical standard, its critical function in the study of drug metabolism, and its emerging importance in understanding and investigating adverse drug reactions, particularly non-IgE mediated hypersensitivity.

Core Research Applications of (4S)-Dicloxilloic Acid

The utility of (4S)-Dicloxilloic Acid in a research context is multifaceted, primarily revolving around its relationship with the parent drug, dicloxacillin.

Analytical Reference Standard

In the realm of pharmaceutical analysis, the purity and stability of a drug product are paramount. (4S)-Dicloxilloic Acid is widely used as a pharmaceutical analytical impurity (PAI) reference standard.[3] Its availability as a well-characterized compound allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the degradation of dicloxacillin in bulk drug substances and finished pharmaceutical products.[4][5]

The presence and quantity of (4S)-Dicloxilloic Acid can be indicative of the stability of a dicloxacillin formulation, as its formation is a primary degradation pathway.[5][6] Regulatory bodies often require the identification and quantification of such degradation products to ensure the safety and efficacy of the final drug product.

Table 1: Physicochemical Properties of (4S)-Dicloxilloic Acid
PropertyValueSource
IUPAC Name(4S)-2-{[3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid[3]
CAS Number1642576-88-2[3]
Molecular FormulaC₁₈H₁₉Cl₂N₃O₄S[3]
Drug Metabolism and Pharmacokinetics (DMPK) Studies

Following administration, dicloxacillin is partially metabolized, with a notable pathway being the hydrolysis of the β-lactam ring to form penicilloic acids.[1][7] (4S)-Dicloxilloic Acid serves as a critical reference metabolite in DMPK studies. By using a certified standard, researchers can accurately identify and quantify the extent of this metabolic conversion in various biological matrices such as plasma and urine.

Understanding the metabolic fate of dicloxacillin is essential for characterizing its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). In vitro studies using liver microsomes or hepatocytes, as well as in vivo animal and human studies, rely on the availability of (4S)-Dicloxilloic Acid to build a complete metabolic picture.[8][9]

Investigation of Penicillin Hypersensitivity

Perhaps the most impactful research application of (4S)-Dicloxilloic Acid is in the field of immunology, specifically in the study of penicillin allergies. The penicilloyl group, formed upon the opening of the β-lactam ring, can covalently bind to proteins, acting as a hapten and eliciting an immune response.[2]

Recent research has pinpointed penilloic acid, the decarboxylated form of penicilloic acid, as a key instigator of non-IgE mediated, immediate hypersensitivity reactions to penicillin.[10][11] These reactions are characterized by increased vascular permeability and inflammation, independent of the classical IgE-mediated allergic pathway.[6][10] (4S)-Dicloxilloic Acid, as a direct precursor, is therefore an invaluable tool for investigating the mechanisms of these adverse reactions.

Experimental Protocols

This section provides detailed methodologies for the application of (4S)-Dicloxilloic Acid in key research areas.

Protocol 1: Quantification of (4S)-Dicloxilloic Acid in Pharmaceutical Preparations by HPLC

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of dicloxacillin and its primary degradant, (4S)-Dicloxilloic Acid.

Objective: To determine the purity of a dicloxacillin sample and quantify the amount of (4S)-Dicloxilloic Acid present.

Materials:

  • (4S)-Dicloxilloic Acid reference standard

  • Dicloxacillin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.01M, pH 3.0)

  • HiQ sil C18 HS column or equivalent

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and 0.01M phosphate buffer (pH 3.0, adjusted with glacial acetic acid) in a 70:30 (v/v) ratio.[12] Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve (4S)-Dicloxilloic Acid and Dicloxacillin reference standards in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of working standard solutions containing both dicloxacillin and (4S)-Dicloxilloic Acid at various concentrations to construct a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the dicloxacillin drug substance or powdered formulation and dissolve it in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: HiQ sil C18 HS (or equivalent)

    • Mobile Phase: Methanol: 0.01M Phosphate Buffer (pH 3.0) (70:30 v/v)[12]

    • Flow Rate: 1.0 mL/min[12]

    • Detection Wavelength: 227 nm[12]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to establish the retention times and generate a calibration curve for both analytes.

    • Inject the sample solution.

    • Identify the peaks for dicloxacillin and (4S)-Dicloxilloic Acid in the sample chromatogram based on their retention times.

    • Quantify the amount of (4S)-Dicloxilloic Acid in the sample using the calibration curve.

Protocol 2: In Vivo Mouse Model of Non-IgE Mediated Hypersensitivity

This protocol is adapted from studies investigating the role of penilloic acid in inducing vascular permeability.[10][11]

Objective: To assess the ability of (4S)-Dicloxilloic Acid to induce vascular leakage in a mouse model.

Materials:

  • (4S)-Dicloxilloic Acid

  • Evans Blue dye (EB)

  • Normal saline (NS)

  • Male BALB/c mice (6-8 weeks old)

  • Anesthetic agent

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve (4S)-Dicloxilloic Acid in normal saline to the desired concentration (e.g., 12 mg/kg).[10]

    • Prepare a 1% solution of Evans Blue dye in normal saline.

  • Induction of Vascular Leakage:

    • Administer the (4S)-Dicloxilloic Acid solution to the mice via intravenous (i.v.) injection. The control group should receive an equivalent volume of normal saline.

    • Immediately following the administration of the test compound, inject the Evans Blue dye solution (e.g., 0.1 mL) intravenously.

  • Assessment of Vascular Permeability:

    • After a set period (e.g., 30 minutes), euthanize the mice.

    • Visually inspect and photograph the ears and other tissues for blue discoloration, which indicates Evans Blue dye extravasation and increased vascular permeability.[13]

    • For quantitative analysis, perfuse the vascular system with normal saline to remove intravascular dye.

    • Excise tissues of interest (e.g., ears, lungs) and weigh them.

    • Extract the Evans Blue dye from the tissues by incubation in formamide at 60°C for 24 hours.

    • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.

  • Histological Analysis:

    • Tissues can also be fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and edema.[10]

Visualization of Key Pathways and Workflows

Diagram 1: Degradation Pathway of Dicloxacillin

Dicloxacillin Degradation Pathway Dicloxacillin Dicloxacillin (Active β-lactam ring) Dicloxilloic_Acid (4S)-Dicloxilloic Acid (Inactive, hydrolyzed ring) Dicloxacillin->Dicloxilloic_Acid Hydrolysis (β-lactamase or chemical)

Caption: Hydrolytic cleavage of the β-lactam ring in Dicloxacillin leads to the formation of (4S)-Dicloxilloic Acid.

Diagram 2: Experimental Workflow for Hypersensitivity Model

Workflow for In Vivo Hypersensitivity Assay cluster_0 In Vivo Procedure cluster_1 Analysis Animal_Prep Acclimatize BALB/c mice Injection i.v. injection of (4S)-Dicloxilloic Acid + Evans Blue Dye Animal_Prep->Injection Observation Observe for 30 min Injection->Observation Euthanasia Euthanize and collect tissues Observation->Euthanasia Visual Visual Scoring of Bluing Euthanasia->Visual Extraction Dye Extraction from Tissues Euthanasia->Extraction Histology H&E Staining Euthanasia->Histology Quantification Spectrophotometry (620 nm) Extraction->Quantification

Caption: Step-by-step workflow for assessing (4S)-Dicloxilloic Acid-induced vascular permeability in mice.

Diagram 3: Signaling Pathway in Non-IgE Mediated Hypersensitivity

Proposed Pathway for Penilloic Acid-Induced Hypersensitivity Penilloic_Acid Penilloic Acid RhoA_ROCK RhoA/ROCK Signaling Pathway Penilloic_Acid->RhoA_ROCK AA_Metabolism Arachidonic Acid Metabolism (COX/LOX) Penilloic_Acid->AA_Metabolism Vascular_Permeability Increased Vascular Permeability RhoA_ROCK->Vascular_Permeability AA_Metabolism->Vascular_Permeability Inflammation Exudative Inflammation Vascular_Permeability->Inflammation

Caption: Penilloic acid may induce hypersensitivity via the RhoA/ROCK and arachidonic acid pathways.[10]

Conclusion

(4S)-Dicloxilloic Acid is far more than an inert degradation product of dicloxacillin. It is an indispensable tool for modern pharmaceutical and biomedical research. Its application as an analytical reference standard underpins the quality control and stability assessment of dicloxacillin-containing medicines. In the realm of drug development, it is essential for elucidating the metabolic profile of its parent compound. Critically, its role in investigating the mechanisms of non-IgE mediated hypersensitivity reactions is shedding new light on adverse drug reactions and paving the way for improved diagnostics and patient safety. The methodologies presented in this guide offer a framework for harnessing the research potential of this important molecule.

References
  • Han, D., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology, 13, 962151. [Link]

  • ResearchGate. (n.d.). Penilloic acid was the chief culprit involved in penicillin-induced... [Image]. Retrieved from [Link]

  • Parker, C. W., et al. (1962). HYPERSENSITIVITY TO PENICILLENIC ACID DERIVATIVES IN HUMAN BEINGS WITH PENICILLIN ALLERGY. The Journal of experimental medicine, 115(4), 821–838. [Link]

  • PubChem. (n.d.). Dicloxacillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Allergy to Penicillins – Hypersensitivity: Identification, in vivo Testing, Induction of Tolerance. (2026, January 9). Bentham Science. [Link]

  • Han, D., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology, 13. [Link]

  • Patil, S. D., et al. (n.d.). Detemination Of Dicloxacillin In Human Plasma By HPLC Method. International Journal of PharmTech Research, 2(3), 1865-1869. [Link]

  • Wikipedia. (n.d.). Penicilloic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Dicloxacillin degradation with respect to the bacterial consortium growth... [Image]. Retrieved from [Link]

  • Sfakianakis, E., et al. (2012). Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids. Journal of separation science, 35(1), 119-27. [Link]

  • Stage, T. B., et al. (2017). Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro. British journal of clinical pharmacology, 83(10), 2263–2272. [Link]

  • USP-NF. (2016, July 29). Dicloxacillin Sodium. [Link]

  • Veeprho. (n.d.). Dicloxacillin Sodium Working Standard (Secondary Reference Standard). Retrieved from [Link]

  • Stage, T. B., et al. (2017). Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro. British journal of clinical pharmacology, 83(10), 2263–2272. [Link]

  • ResearchGate. (n.d.). Dicloxacillin degradation with respect to the bacterial consortium growth... [Image]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dicloxacillin on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hincapié-Mejía, L. M., et al. (2024). Methods for degrading dicloxacillin in water using inorganic peroxides and their combination with UVC- experimental and theoretical aspects. MethodsX, 12, 102699. [Link]

  • Patel, D. J., et al. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Amoxicillin, Dicloxacillin and Lactobacillus in Combined Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 133-138. [Link]

  • Rao, G. R., et al. (2007). Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 43(4), 1471–1479. [Link]

  • Jerad Suresh, A., et al. (2011). DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS. Journal of Pharmaceutical Research, 10(3), 109-111. [Link]

  • R-Biopharm. (n.d.). PENICILLIN ELISA. Retrieved from [Link]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA). (2020). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. [Link]

  • PubChem. (n.d.). Dicloxacillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Axios Research. (n.d.). DCMICAA Adduct of Dicloxacillin peniclloic acids. Retrieved from [Link]

  • Cusabio. (n.d.). ELISA Protocols. Retrieved from [Link]

  • Bookstaver, P. B., et al. (2019). Strategies for Clarifying Penicillin Allergies When Skin Testing Is Not an Option. Pharmacy, 7(2), 61. [Link]

  • Sjöstedt, N., et al. (2025). Dicloxacillin and flucloxacillin inhibit hepatic uptake transporters – in vitro investigations and physiologically based pharmacokinetic modelling. bioRxiv. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Dicloxacillin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Pite, H., et al. (2014). Non-IgE-mediated food allergy: a tolerance induction protocol. Clinical and translational allergy, 4(Suppl 3), P43. [Link]

  • Macy, E., & Ngor, E. (2015). Penicillin allergy: A practical guide for clinicians. Cleveland Clinic journal of medicine, 82(5), 295–300. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Detection and Quantification of (4S)-Dicloxilloic Acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (4S)-Dicloxilloic Acid, a primary metabolite of the antibiotic Dicloxacil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (4S)-Dicloxilloic Acid, a primary metabolite of the antibiotic Dicloxacillin.[] The methodology is grounded in reverse-phase chromatography principles, specifically tailored for acidic analytes. We provide a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind chromatographic choices, a step-by-step protocol, and a framework for method validation in accordance with ICH guidelines.

Introduction: The Analytical Imperative for (4S)-Dicloxilloic Acid

(4S)-Dicloxilloic Acid is a key metabolite of Dicloxacillin, a narrow-spectrum β-lactam antibiotic used against Gram-positive bacteria.[] Monitoring its presence and concentration in various matrices is crucial for pharmacokinetic studies, stability testing of the parent drug, and impurity profiling. The chemical structure of (4S)-Dicloxilloic Acid, containing two carboxylic acid moieties, defines its acidic nature and dictates the strategy for its chromatographic separation.[2]

The inherent challenge in analyzing acidic compounds via reverse-phase HPLC lies in controlling their ionization state.[3][4] In its ionized (deprotonated) form, (4S)-Dicloxilloic Acid is highly polar and exhibits poor retention on non-polar stationary phases like C18, leading to potential issues such as poor peak shape and inadequate separation from other polar components.[5] Therefore, the core principle of this method is the suppression of this ionization to enhance retention and achieve a symmetrical peak shape.[3][5]

Foundational Principles: Chromatographic Strategy

The developed method is based on reverse-phase HPLC, a technique that separates molecules based on their hydrophobicity.[6] A non-polar stationary phase is used in conjunction with a polar mobile phase. Hydrophobic molecules in the sample will have a stronger affinity for the stationary phase and will elute later than more hydrophilic molecules.[6]

Controlling Analyte Ionization

For ionizable compounds like (4S)-Dicloxilloic Acid, the pH of the mobile phase is a critical parameter that governs retention and peak shape.[4][7] The Henderson-Hasselbalch equation dictates the equilibrium between the ionized and non-ionized forms of an acid. To ensure the analyte is predominantly in its non-ionized, more hydrophobic state, the mobile phase pH must be set significantly lower than the analyte's pKa. A general rule of thumb is to maintain a pH at least 1.5 to 2 units below the pKa of the acidic functional groups.[5][8] This strategy effectively "pushes" the equilibrium towards the protonated form, increasing its interaction with the C18 stationary phase and thereby improving retention.

Analyte Physicochemical Properties

A summary of the key properties of (4S)-Dicloxilloic Acid is presented below.

PropertyValue / StructureSource
Chemical Structure (2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acidPubChem[2]
Molecular Formula C18H19Cl2N3O4SBOC Sciences[]
Molecular Weight 444.33 g/mol BOC Sciences[]
Predicted pKa ~2.5 - 3.5 (estimated for carboxylic acid groups)Inferred
Predicted UV λmax ~230-240 nm and ~280 nm (estimated based on chromophores)Inferred

HPLC Method Development and Protocol

This section details the experimental procedure for the detection of (4S)-Dicloxilloic Acid.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability and hydrophobicity.[9]

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (H₃PO₄), potassium phosphate monobasic (KH₂PO₄), formic acid, or acetic acid of analytical grade.

  • Analyte: (4S)-Dicloxilloic Acid reference standard.

Experimental Workflow Diagram

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Aqueous Buffer + Organic) Injection Sample Injection MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation (Extraction/Dilution) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of (4S)-Dicloxilloic Acid.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Buffer): To prepare a 25 mM potassium phosphate buffer with a pH of 2.5, dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The use of a buffer is crucial for maintaining a stable pH and ensuring reproducible retention times.[8]

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Initial Conditions: Begin with an isocratic elution or a simple gradient to determine the approximate retention time of the analyte.

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4S)-Dicloxilloic Acid reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Step 3: Sample Preparation

The preparation of the sample will depend on the matrix. For drug formulation samples, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary to remove interfering substances.

Step 4: Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately non-polar compounds.[6]
Mobile Phase A 25 mM Potassium Phosphate, pH 2.5Suppresses ionization of the carboxylic acid groups.[3][5]
Mobile Phase B AcetonitrileCommon strong solvent in reverse-phase HPLC.[6]
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BAllows for elution of a wide range of polarities and ensures the column is re-equilibrated.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[10]
Column Temperature 30 °CMaintains consistent selectivity and viscosity.
Detector Wavelength Photodiode Array (PDA) scan 200-400 nm; for quantification, select λmax (~235 nm)A PDA detector allows for the identification of the optimal detection wavelength.[8] Aromatic rings in the structure suggest UV absorbance.[11][12][13]
Injection Volume 10 µLA standard injection volume.

Step 5: Method Optimization

If the initial separation is not optimal (e.g., poor peak shape, insufficient retention), consider the following adjustments:

  • pH Adjustment: Lowering the pH further (e.g., to 2.0) may improve peak shape if tailing is observed.

  • Organic Modifier: Methanol can be substituted for acetonitrile to alter selectivity.

  • Gradient Slope: Adjusting the gradient steepness can improve the resolution between closely eluting peaks.

Method Validation Framework (ICH Q2(R2))

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]

Validation Parameters

The core validation parameters for an impurity quantification or assay method are outlined below.[15][17]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., parent drug, other impurities, excipients).Peak purity analysis (using PDA detector), analysis of spiked placebo samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method is shown to be precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for impurity analysis, 98-102% for assay.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2% for assay, ≤ 10% for impurity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results when varying parameters like pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).
Validation Workflow Diagram

Validation_Workflow cluster_val Method Validation Protocol Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalReport Validation Report Robustness->FinalReport

Caption: Key parameters for HPLC method validation according to ICH Q2(R2).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the detection of (4S)-Dicloxilloic Acid. By controlling the mobile phase pH to suppress ionization, a robust and reproducible separation can be achieved on a standard C18 column. The detailed protocol and validation guidelines offer a clear path for implementation in a regulated laboratory environment, ensuring data of high quality and integrity for a range of applications from pharmaceutical development to quality control.

References

  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Online] Available at: [Link]

  • Scribd. Reversed Phase HPLC for Ionizable Samples. [Online] Available at: [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Online] Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Online] Available at: [Link]

  • MDPI. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Online] Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online] Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. [Online] Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Online] Available at: [Link]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Online] Available at: [Link]

  • Separation Science. Reversed-Phase HPLC of Ionizable Analytes. [Online] Available at: [Link]

  • PubChem. Dicloxacilloic Acid. [Online] Available at: [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. [Online] Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Online] Available at: [Link]

  • PubChem. Dicloxacillin Sodium Impurity 13. [Online] Available at: [Link]

  • PubChem. Penicilloic acid. [Online] Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents. [Online] Available at: [Link]

  • PubChem. 4,4'-Dithiodibutyric acid. [Online] Available at: [Link]

  • PubChem. Desacetylasperulosidic acid. [Online] Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Online] Available at: [Link]

  • ResearchGate. UV-Vis spectra of four of the main compounds found in the analyzed extracts. [Online] Available at: [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Online] Available at: [Link]

  • ResearchGate. EFFECT OF SOLVENT BEHAVIOR OF NALIDIXIC ACID BY ULTRAVIOLET SPECTROSCOPY. [Online] Available at: [Link]

  • PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Online] Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing for (4S)-Dicloxilloic Acid in HPLC

Technical Support Center: Troubleshooting (4S)-Dicloxilloic Acid HPLC Analysis Ticket ID: #DCLX-TAIL-001 Topic: Peak Tailing & Asymmetry Resolution for (4S)-Dicloxilloic Acid Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting (4S)-Dicloxilloic Acid HPLC Analysis

Ticket ID: #DCLX-TAIL-001 Topic: Peak Tailing & Asymmetry Resolution for (4S)-Dicloxilloic Acid Assigned Specialist: Senior Application Scientist

Executive Summary

(4S)-Dicloxilloic acid is the open-ring penicilloic acid metabolite of Dicloxacillin. Unlike the parent drug, this molecule possesses two carboxylic acid groups and a secondary amine, creating a complex zwitterionic structure.

The Root Cause: Peak tailing for this specific analyte is rarely a simple column failure. It is predominantly caused by two mechanisms:[1]

  • Chelation: The penicilloic acid moiety acts as a bidentate ligand, chelating trace iron (Fe) or stainless steel ions in the HPLC system.

  • Secondary Silanol Interactions: The secondary amine interacts with residual silanols on the stationary phase if the pH is not strictly controlled.

Part 1: The Diagnostic Logic (Decision Tree)

Before modifying your method, use this logic flow to identify the specific source of the asymmetry.

TroubleshootingLogic Start Start: Peak Tailing Observed (As > 1.5) CheckpH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->CheckpH CheckMetal Step 2: Test for Metal Chelation Add EDTA to Mobile Phase CheckpH->CheckMetal Yes FixPH Action: Lower pH to ~2.3 Suppress -COOH ionization CheckpH->FixPH No CheckColumn Step 3: Column Chemistry Is Column End-capped? CheckMetal->CheckColumn No Change FixMetal Action: Passivate System or Use PEEK tubing/Hardware CheckMetal->FixMetal Tailing Improves EpimerCheck Step 4: Check Stereochemistry Is 'Tailing' actually Epimerization? CheckColumn->EpimerCheck Yes FixColumn Action: Switch to High-Carbon Load / Hybrid Particle Column CheckColumn->FixColumn No FixEpimer Action: Optimize Separation (Tailing is likely C-5 epimer) EpimerCheck->FixEpimer Double Peak Visible

Figure 1: Diagnostic workflow for isolating the cause of peak asymmetry in penicilloic acid derivatives.

Part 2: Technical Solutions & Protocols

Issue 1: Metal Chelation (The "Hidden" Factor)

The Science: Dicloxilloic acid contains a thiazolidine ring and a free amine near a carboxylic acid. This structure mimics EDTA. If your system uses stainless steel frits or tubing, the analyte will bind to iron ions, causing severe tailing that looks like "adsorption."

The Validation Experiment: To confirm if metal chelation is the culprit, perform the "EDTA Spike Test."

ParameterExperimental Condition
Control Standard Mobile Phase (e.g., Phosphate Buffer/ACN)
Test Standard Mobile Phase + 0.1 mM EDTA (Disodium salt)
Observation If peak symmetry (As) improves from >2.0 to <1.3, your system has active metal sites.

Corrective Action:

  • Immediate: Add 0.1 mM EDTA to your aqueous mobile phase buffer.

  • Permanent: Replace stainless steel column inlet frits with PEEK or Titanium frits. Use a "Bio-inert" or metal-free HPLC system.

Issue 2: pH and Ionization State

The Science: (4S)-Dicloxilloic acid has pKa values approximately at 2.8 (COOH), 3.5 (COOH), and basic amine functionality.

  • At pH 3-4: The molecule is partially ionized (zwitterionic). The negative charges repel the C18 stationary phase (fronting/poor retention), while the positive amine binds to silanols (tailing).

  • The Fix: You must suppress the ionization of the carboxylic acids to drive retention and protonate the silanols to prevent interaction.

Protocol: Low-pH Mobile Phase Preparation

  • Target pH: 2.3 ± 0.1.

  • Buffer: 20 mM Potassium Phosphate (monobasic).

  • Adjustment: Adjust pH with Phosphoric Acid (85%) . Do not use acetate buffers (cutoff UV > 210 nm) if detecting at low UV.

  • Why: At pH 2.3, the silanols (pKa ~4.5-7) are protonated (neutral), preventing the amine of the dicloxilloic acid from binding to them [1].

Issue 3: "False Tailing" (Epimerization)

The Science: Penicilloic acids are unstable. The (4S) chiral center can epimerize to the (4R) form in solution, especially if the sample diluent is basic or if the sample sits in the autosampler for >12 hours.

  • Symptom: What looks like a "tail" is actually a partially resolved diastereomer eluting immediately after the main peak.

Corrective Action:

  • Sample Diluent: Ensure the sample diluent matches the mobile phase (Acidic pH). Avoid pure water or basic buffers.

  • Temperature: Cool the autosampler to 4°C to slow degradation [2].

Part 3: Recommended Column Specifications

Do not use a generic C18 column. The high polarity of the two carboxylic acid groups requires specific phase technology.

FeatureSpecificationScientific Rationale
Bonding C18 with Polar Embedding Polar groups shield the silica surface and improve wettability for this polar analyte.
End-capping Triple End-capped or Hybrid ParticleEssential to minimize silanol activity toward the secondary amine.
Pore Size 100 Å - 120 ÅStandard small molecule access.
Carbon Load High (>15%)Increases retention of the hydrophobic side chain, allowing higher % organic to sharpen peaks.

Recommended Phases:

  • Waters XBridge BEH C18 (Hybrid particle, high pH stability).

  • Agilent Zorbax Eclipse Plus C18 (Double end-capped).

  • Phenomenex Luna Omega PS C18 (Mixed mode surface for polar acids).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Formic Acid instead of Phosphate Buffer? A: Only if you are using LC-MS. For UV detection, Phosphate buffer (pH 2.3) provides sharper peak shape due to higher ionic strength, which masks secondary ionic interactions better than 0.1% Formic Acid. If you must use MS, add 5mM Ammonium Formate to the Formic Acid to boost ionic strength [3].

Q2: My peak splits at the top. Is this tailing? A: No. Split peaks usually indicate solvent mismatch . If you dissolve (4S)-Dicloxilloic acid in 100% Methanol but your starting gradient is 90% Water, the analyte precipitates or travels faster than the mobile phase initially. Dissolve the sample in the starting Mobile Phase.

Q3: Why does the tailing get worse over time (e.g., after 50 injections)? A: This indicates column fouling or loss of end-capping .

  • Fouling: Strongly retained dimers/polymers of the penicillin may be building up. Run a wash cycle (95% ACN) after every 10 samples.

  • Hydrolysis: If operating at pH < 2.0 or > 8.0, the bonded phase may be hydrolyzing. Ensure pH is within the column's limits (typically 2-8 for standard silica).

References

  • Chrom Tech. (2025).[2][3] What Causes Peak Tailing in HPLC? Retrieved from

  • USP-NF. (2024).[4] Dicloxacillin Sodium Monograph: Impurities and Degradation Products.[5] United States Pharmacopeia.[6] Retrieved from

  • ResearchGate. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity. Retrieved from

  • SIELC Technologies. (2024). Separation of Dicloxacillin on Newcrom R1 HPLC column.[7] Retrieved from

Sources

Optimization

solving solubility issues with (4S)-Dicloxilloic Acid standards

Topic: Solubility & Stability Optimization for Analytical Standards Executive Summary (4S)-Dicloxilloic acid (often listed as Dicloxacillin Impurity C or Dicloxacillin Penicilloic Acid) is the major degradation product o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization for Analytical Standards

Executive Summary

(4S)-Dicloxilloic acid (often listed as Dicloxacillin Impurity C or Dicloxacillin Penicilloic Acid) is the major degradation product of the antibiotic Dicloxacillin. It is formed via the hydrolytic opening of the beta-lactam ring.

The Core Problem: Unlike the parent drug (Dicloxacillin Sodium), which is freely soluble in water, (4S)-Dicloxilloic Acid is typically supplied as a free acid . It possesses a dicarboxylic acid structure with significant lipophilic character due to the dichlorophenyl side chain. This creates a "solubility trap": it is insoluble in acidic aqueous media, prone to precipitation in high-water HPLC mobile phases, and thermally unstable.

This guide provides the physicochemical grounding and validated protocols to solubilize this standard without compromising its stereochemical integrity.

The Chemistry of Solubility (The "Why")

To troubleshoot effectively, one must understand the molecule's behavior in solution.[1][2]

PropertyValue / CharacteristicImplication for Handling
Chemical Structure Dicarboxylic acid (Penicilloic acid derivative)Contains two ionizable carboxyl groups (

,

).
Hydrophobicity High LogP (Lipophilic side chain)The dichlorophenyl group drives aggregation in water. Requires organic co-solvents.
Stability Thermally Labile CRITICAL: Susceptible to decarboxylation (loss of

) if heated or sonicated aggressively.[3]
pH Sensitivity pH-Dependent SolubilityInsoluble at pH < 4.0 (protonated form).[3] Soluble at pH > 6.5 (ionized form).

Troubleshooting Guide (Q&A)

Q1: "I tried dissolving the standard directly in water or mobile phase A (0.1% Formic Acid), but it floats as a white precipitate. Why?"

Diagnosis: You are attempting to dissolve the protonated free acid in an acidic environment. Explanation: In 0.1% Formic Acid (pH ~2.7), the carboxyl groups of (4S)-Dicloxilloic acid are protonated (


). In this neutral state, the molecule is dominated by its hydrophobic dichlorophenyl tail, making it insoluble.[3]
Solution: 
  • Dissolve the solid in 100% DMSO or Methanol first (Stock Solution).

  • Dilute into a neutral buffer (e.g., Ammonium Acetate pH 6.5) rather than acidic water.[4]

Q2: "I prepared a stock in DMSO, but when I injected it into the LC-MS, I saw split peaks and poor recovery."

Diagnosis: "Solvent Shock" (Precipitation on Injection). Explanation: When a pure DMSO plug hits a high-aqueous mobile phase inside the injector or column, the local environment instantly shifts to high polarity. The standard precipitates inside the loop or at the column head before it can elute. Solution:

  • Intermediate Dilution: Do not inject 100% DMSO. Dilute the stock 1:10 with 50:50 Methanol:Water prior to injection.

  • Match Mobile Phase: Ensure your starting gradient contains at least 10-15% organic modifier.

Q3: "My standard dissolved, but the peak area is decreasing over 24 hours. Is it precipitating?"

Diagnosis: Chemical Degradation (Decarboxylation). Explanation: Penicilloic acids are unstable. The "4S" stereocenter is relatively stable, but the carboxyl group adjacent to the thiazolidine ring is prone to leaving as


, especially in acidic solution or if the solution was heated during preparation.
Solution: 
  • Cold Handling: Never heat to dissolve.[3] Use an ice bath if sonication is strictly necessary.

  • Fresh Prep: Analyze within 8 hours of reconstitution.

  • pH Window: Maintain pH between 5.5 and 7.0 for maximum stability.

Validated Protocol: The "Gradient Reconstitution" Method

Objective: To prepare a 1.0 mg/mL stock solution stable for LC-MS analysis.

Reagents Required:
  • Solvent A: DMSO (Anhydrous, HPLC Grade)

  • Solvent B: Methanol[3][5]

  • Diluent: 10 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 7.0)

Step-by-Step Procedure:
  • Weighing: Accurately weigh ~1.0 mg of (4S)-Dicloxilloic Acid into an amber glass vial (protect from light).

  • Primary Dissolution (The "Hard" Solvent):

    • Add 100 µL of DMSO.

    • Technique: Swirl gently or vortex on low speed for 10 seconds. DO NOT SONICATE for more than 5 seconds.

    • Check: Solution should be perfectly clear.

  • Secondary Dilution (The Bridge):

    • Add 900 µL of Methanol.

    • Result: You now have a 1.0 mg/mL stock in 10:90 DMSO:MeOH.

  • Working Standard Preparation (The Final Step):

    • To prepare a working sample (e.g., 10 µg/mL), dilute the stock into the Diluent (Ammonium Acetate).

    • Note: Do not dilute into 0.1% Formic Acid directly.

Decision Tree: Solvent Selection & Troubleshooting

The following diagram illustrates the logical flow for solubilizing (4S)-Dicloxilloic Acid based on the specific form and application.

G Start START: (4S)-Dicloxilloic Acid Solid CheckForm Check Form: Free Acid or Sodium Salt? Start->CheckForm Salt Sodium Salt Form CheckForm->Salt Label says 'Sodium' Acid Free Acid Form (Most Common for Impurity C) CheckForm->Acid Label says 'Acid' WaterSol Dissolve in Water (pH neutral) Salt->WaterSol DirectWater Attempt: Direct Water/Acid Acid->DirectWater Incorrect Method OrganicStart Step 1: Dissolve in 100% DMSO (Min Volume) Acid->OrganicStart Correct Method Precip FAIL: Precipitation (White Cloud) DirectWater->Precip Dilution Step 2: Dilute with MeOH OrganicStart->Dilution FinalBuffer Step 3: Final Dilution into Ammonium Acetate (pH 6.5) Dilution->FinalBuffer LCMS LC-MS Analysis (Stable for ~8-12 hrs) FinalBuffer->LCMS Ready for Injection

Figure 1: Decision matrix for solubilizing Dicloxacillin metabolites. Note the critical divergence between Salt and Free Acid forms.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Monograph: Dicloxacillin Sodium. 10th Edition. Strasbourg, France: EDQM. (Defines Impurity C and general handling of penicillin impurities).

  • PubChem . Dicloxacillin (Compound Summary). National Center for Biotechnology Information. (Provides physicochemical properties of the parent structure used to infer metabolite behavior).

  • Hou, J.P., & Poole, J.W. (1971). The Kinetics of Degradation of Penicillins. Journal of Pharmaceutical Sciences. (Establishes the instability of penicilloic acids and decarboxylation pathways).

  • United States Pharmacopeia (USP) . General Chapter <791> pH. (Guidelines on buffer selection for pH-sensitive compounds).

Sources

Troubleshooting

reducing baseline noise in Dicloxacilloic Acid detection

A Guide to Reducing Baseline Noise and Ensuring Method Robustness Welcome to the technical support center for the analytical detection of Dicloxacilloic Acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Baseline Noise and Ensuring Method Robustness

Welcome to the technical support center for the analytical detection of Dicloxacilloic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in chromatographic analyses. As Senior Application Scientists, we understand that a stable baseline is fundamental to accurate and reproducible quantification. This document provides in-depth, field-proven insights to help you identify the root causes of baseline noise and implement effective solutions.

Understanding the Challenge: Why is Baseline Noise a Critical Issue?

In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the baseline represents the signal from the detector when only the mobile phase is passing through the system.[1] An ideal baseline is a flat, stable line. However, various factors can introduce fluctuations, seen as noise, drift, or wander.[1][2][3] Excessive baseline noise can obscure small peaks, lead to inaccurate peak integration, and ultimately compromise the reliability and sensitivity of your analytical method for Dicloxacilloic Acid.[2][4][5]

This guide will walk you through a systematic approach to troubleshooting, from common culprits to more complex issues, ensuring the integrity of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing a noisy, fluctuating baseline in my Dicloxacilloic Acid analysis. What's the most common cause?

A1: The most frequent causes of baseline noise are related to the mobile phase.[4][5] This includes inadequate degassing, contaminated solvents, or improper mixing.[2][3][4][5] For Dicloxacilloic Acid, which is often analyzed using reversed-phase HPLC with buffered mobile phases, ensuring the quality and preparation of your aqueous and organic solvents is the first and most critical step.[6][7][8]

Q2: My baseline shows periodic, repeating spikes. What should I investigate?

A2: Periodic spikes are often indicative of air bubbles in the system or pump-related issues.[2][9] Air can get trapped in the pump, detector flow cell, or fittings.[2][9] Ensure your mobile phase is thoroughly degassed and check for any loose fittings that could be introducing air.[2][9] Pulsations from the pump due to worn seals or faulty check valves can also manifest as regular baseline noise.[4]

Q3: I'm observing a gradual upward or downward drift in my baseline during a gradient run. What could be the cause?

A3: Baseline drift during a gradient is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[2][5] It can also be caused by a contaminated column slowly releasing adsorbed impurities as the solvent strength increases.[4] Temperature fluctuations in the laboratory can also contribute to baseline drift.[2]

Q4: Can the degradation of Dicloxacilloic Acid itself contribute to baseline noise?

A4: Yes, the degradation of Dicloxacilloic Acid can introduce impurities that may co-elute or create a rising baseline.[10][11] Dicloxacilloic acid is a penicilloic acid, a degradation product of dicloxacillin.[11] Further degradation can occur under certain pH and temperature conditions.[12] It is crucial to use freshly prepared standards and samples and to control the sample environment to minimize degradation.

Part 2: Troubleshooting Guides

Guide 1: Mobile Phase Preparation and Management

A pristine mobile phase is the cornerstone of a stable baseline. The following protocols will help you minimize noise originating from your solvents.

Protocol 1.1: Mobile Phase Preparation

  • Solvent Selection: Always use HPLC or LC-MS grade solvents and reagents.[4][6][13] The purity of your water is especially critical; use freshly purified water (e.g., Milli-Q or equivalent).[4][13]

  • Buffer Preparation: If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted before mixing with the organic solvent.[8][14] Inconsistent buffer preparation is a common source of variability.[14]

  • Filtration: Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter that can cause pump and injector wear, as well as baseline noise.[6]

  • Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump and detector, causing significant baseline noise.[2][15]

    • Online Degassing: Most modern HPLC systems have an integrated online degasser. Ensure it is functioning correctly.[4]

    • Offline Degassing: Sonication or helium sparging can also be effective.[16]

Causality: High-purity solvents have lower UV absorbance and fewer impurities, reducing the potential for baseline interference.[13] Filtration removes particles that can cause pressure fluctuations and detector noise.[6] Degassing prevents the formation of bubbles, which cause pressure and flow rate instability, leading to a noisy baseline.[2][15]

Guide 2: HPLC System and Detector Optimization

Even with a perfect mobile phase, the HPLC system itself can be a source of noise.

Protocol 2.1: System Check and Maintenance

  • Pump Performance: Check for pressure fluctuations. A stable pressure reading is indicative of a healthy pump. Worn piston seals or faulty check valves can cause pressure pulsations that translate to baseline noise.[4]

  • Leak Check: Visually inspect all fittings for any signs of leaks. Leaks can introduce air into the system and cause flow rate instability.[17]

  • Detector Flow Cell: A contaminated or dirty flow cell can cause baseline noise and drift.[2][3][18]

    • Flushing Protocol: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or a sequence of solvents) to remove any adsorbed contaminants.

  • Detector Lamp: An aging UV detector lamp can result in decreased light intensity and increased noise.[1][3] Most systems track lamp usage hours; consult your instrument manual for the expected lifetime.

Data Presentation: Common Baseline Noise Patterns and Their Likely Causes

Baseline AppearancePotential CauseRecommended Action
High-frequency, random noise Contaminated mobile phase, aging detector lamp, dirty flow cell[1][2][3]Prepare fresh mobile phase, check lamp hours, flush flow cell.
Regular, periodic spikes (pulsations) Air bubbles in the pump, faulty check valves, worn piston seals[2][4]Degas mobile phase, purge the pump, service the pump.
Gradual drift (upward or downward) Temperature fluctuations, column contamination, mismatched mobile phase absorbance[2][4][5]Use a column oven, flush the column, use high-purity solvents.
Sudden, sharp spikes Air bubble passing through the detector, electrical noise[2]Degas mobile phase, check for proper grounding of the instrument.

Visualization: Troubleshooting Workflow for Baseline Noise

Below is a logical workflow to systematically identify and resolve the source of baseline noise.

A systematic approach to troubleshooting baseline noise.

Guide 3: Column and Sample Considerations

The column and the sample itself can be overlooked sources of baseline issues.

Protocol 3.1: Column Care and Equilibration

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[9] Insufficient equilibration can lead to a drifting baseline.[9][16]

  • Column Contamination: A contaminated column can leach impurities, causing a rising baseline, especially during gradient elution.[4]

    • Washing Protocol: Develop a robust column washing procedure to be used after each analytical batch. This may involve flushing with a strong solvent.

  • Sample Matrix: If analyzing Dicloxacilloic Acid in a complex matrix (e.g., plasma, formulation excipients), matrix components can adsorb to the column and cause baseline disturbances.[13] Consider solid-phase extraction (SPE) or other sample cleanup techniques.[19]

Visualization: Impact of Contaminants on Baseline

G cluster_0 Clean System cluster_1 Contaminated System A Mobile Phase B Column A->B C Detector B->C D Stable Baseline C->D E Mobile Phase with Impurities F Contaminated Column E->F G Detector F->G H Noisy/Drifting Baseline G->H

Sources

Optimization

Technical Support Center: Dicloxacilloic Acid Assay Optimization

Topic: Overcoming Matrix Interference in Dicloxacilloic Acid Assays Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Nature of the Challenge Welcome to the Advanced Method Development Hu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Interference in Dicloxacilloic Acid Assays

Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Nature of the Challenge

Welcome to the Advanced Method Development Hub. If you are analyzing Dicloxacilloic Acid (the major hydrolysis metabolite of Dicloxacillin), you are likely facing a "double-edged" analytical challenge:

  • The Polarity Trap: Unlike the lipophilic parent (Dicloxacillin), the open-ring metabolite (Dicloxacilloic acid) is highly polar. It elutes early on C18 columns, often co-eluting with salts and phospholipids, leading to severe ion suppression.

  • The "Ghost" Signal: Dicloxacillin is unstable. Improper sample handling converts the parent into the metabolite ex vivo, leading to artificially high quantitation of Dicloxacilloic acid.

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Pre-Analytical Troubleshooting (Sample Stability)

User Question: "My Dicloxacilloic acid QC samples show increasing concentrations over time, even when stored at 4°C. Is this matrix interference?"

Scientist’s Diagnosis: This is likely conversion artifact , not matrix interference. The beta-lactam ring of the parent compound (Dicloxacillin) is susceptible to hydrolysis, which creates Dicloxacilloic acid.[1] If your biological matrix (plasma/urine) is not pH-stabilized immediately, the parent converts to the metabolite, biasing your assay.

The Protocol: "Stop-Watch" Stabilization
  • Mechanism: Beta-lactam hydrolysis is catalyzed by both acid and base, but is slowest at slightly acidic pH (pH 4.5–5.5) and low temperature.

  • Action: You must buffer the matrix immediately upon collection.

ParameterStandard (Risky)Optimized (Safe)
Collection Buffer Heparin/EDTA onlyCitrate Buffer (pH 4.5) + EDTA
Processing Temp Room TemperatureIce Bath (4°C) continuously
Solvent Additive MethanolAcetonitrile (ACN) (Methanol can promote alcoholysis of the ring)

Module 2: Overcoming Ion Suppression (Sample Preparation)

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. My recovery is good, but my sensitivity varies wildly between patients. Why?"

Scientist’s Diagnosis: PPT removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. Because Dicloxacilloic acid is polar, it often co-elutes with the "phospholipid tail" in the chromatogram, causing Ion Suppression (competition for charge in the ESI droplet).

The Solution: Mixed-Mode Anion Exchange (MAX) SPE Since Dicloxacilloic acid has a free carboxylic acid group (generated by ring opening) and is more acidic than the parent, we exploit charge rather than just hydrophobicity.

Workflow Visualization: PPT vs. SPE Decision Tree

SamplePrep Start Start: Biological Sample (Plasma/Urine) Method Choose Extraction Method Start->Method PPT Protein Precipitation (PPT) Method->PPT Fast/Dirty SPE Solid Phase Extraction (SPE) Method->SPE Clean/Robust PPT_Result Result: High Phospholipid Content Risk: Ion Suppression at 1-2 min PPT->PPT_Result SPE_Type Select Sorbent Chemistry SPE->SPE_Type HLB Reverse Phase (HLB/C18) (Hydrophobicity only) SPE_Type->HLB Neutral Analyte MAX Mixed-Mode Anion Exchange (MAX) (Hydrophobicity + Charge) SPE_Type->MAX Acidic Analyte (Dicloxacilloic Acid) HLB_Result Result: Removes salts, but polar metabolite elutes early with remaining matrix. HLB->HLB_Result MAX_Result OPTIMAL: Locks Acidic Metabolite on sorbent while matrix washes away. Elute at high pH. MAX->MAX_Result

Caption: Decision logic for selecting Mixed-Mode Anion Exchange (MAX) to isolate acidic metabolites from neutral phospholipid interferences.

The "Self-Validating" MAX Protocol
  • Condition: Methanol -> Water.

  • Load: Sample (diluted in pH 7 buffer to ensure the acid is ionized/negatively charged).

    • Why? The metabolite binds to the positively charged sorbent. Neutrals pass through.

  • Wash 1 (Ammonium Acetate): Removes salts/proteins.

  • Wash 2 (Methanol): Removes hydrophobic interferences (phospholipids) while the analyte stays locked by ionic bond.

    • Critical Step: This is where you kill the matrix effect.

  • Elute: 5% Formic Acid in Methanol.

    • Why? Acidifying neutralizes the metabolite, breaking the ionic bond and releasing it.

Module 3: Chromatographic Resolution

User Question: "My metabolite peak is sharp but unstable. It drifts and sometimes splits. I'm using a standard C18 column."

Scientist’s Diagnosis: Dicloxacilloic acid is a dicarboxylic acid derivative. On a standard C18 column, if your mobile phase pH is near the analyte's pKa (approx 2.8 - 3.5), the molecule flips between ionized and non-ionized states, causing peak splitting . Furthermore, because it is polar, it elutes in the "void volume" (dead time) where salts suppress the signal.

Optimization Table: LC Conditions
VariableRecommendationTechnical Rationale
Column Phase C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 PFP provides alternate selectivity for halogenated compounds (Dicloxacillin has Cl atoms) and retains polar metabolites better than standard C18.
Mobile Phase A 0.1% Formic Acid in Water Keeps the carboxylic acid protonated (neutral) to increase retention on the hydrophobic column.
Gradient Start Low Organic (e.g., 5% B) Hold at 5% B for 1.0 min to trap the polar metabolite at the head of the column, separating it from the salt front.
Flow Rate 0.3 - 0.4 mL/min Lower flow rates in ESI improve desolvation efficiency, reducing matrix tolerance issues.

Module 4: Validation (Proving the Fix)

User Question: "How do I prove to a reviewer that I have eliminated the matrix interference?"

Scientist’s Answer: You must calculate the IS-Normalized Matrix Factor (MF) . Do not rely on recovery alone.

The Post-Column Infusion Experiment

To visualize the "invisible" matrix:

  • Infuse a constant stream of Dicloxacilloic Acid standard into the MS source.

  • Inject a "Blank Matrix Extract" (processed plasma) via the LC column.

  • Result: You will see a steady baseline (the infusion). If matrix effects exist, you will see a "dip" (suppression) or "hump" (enhancement) in the baseline at the retention time of the interfering lipids.

  • Goal: Ensure your analyte elutes after the suppression zone.

Matrix Factor Calculation


  • Target: MF should be between 0.85 and 1.15.

  • Critical: If MF is 0.5 (50% suppression), your Limit of Quantitation (LOQ) is compromised, even if linearity looks good.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018).[2] Bioanalytical Method Validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • PubChem Compound Summary for CID 125329405: Dicloxacilloic Acid. National Center for Biotechnology Information (2024). [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of (4S)-Dicloxilloic Acid

The following Technical Support Guide is designed to address the stability and analysis of (4S)-Dicloxilloic Acid , a degradation product of Dicloxacillin. Note on Nomenclature: In high-precision analytical chemistry, no...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the stability and analysis of (4S)-Dicloxilloic Acid , a degradation product of Dicloxacillin.

Note on Nomenclature: In high-precision analytical chemistry, nomenclature can be a source of critical error.

  • (4S)-Dicloxilloic Acid (CAS 89353-77-5) typically refers to the decarboxylated penilloic acid derivative (MW ~444 Da).

  • Dicloxacilloic Acid (CAS 42947-69-3) refers to the dicarboxylic penicilloic acid derivative (MW ~488 Da), which is the direct hydrolysis product of Dicloxacillin.

  • Crucial Insight: The dicarboxylic acid (MW 488) is thermally and chemically unstable, rapidly decarboxylating into (4S)-Dicloxilloic Acid (MW 444).

This guide addresses the stabilization of both species, with a primary focus on preventing the degradation of the labile dicarboxylic precursor into the decarboxylated form, as this is the most common analytical challenge.

Doc ID: TS-DCLX-001 Role: Senior Application Scientist Status: Active Last Updated: February 10, 2026

Core Concept: The Degradation Pathway

Understanding the degradation mechanism is the first step to prevention. Dicloxacillin degrades via beta-lactam ring opening (hydrolysis) to form Dicloxacilloic Acid (Penicilloic type).[1] This intermediate is highly unstable in acidic environments and under heat, spontaneously losing CO₂ to form (4S)-Dicloxilloic Acid (Penilloic type).

Degradation Pathway Diagram

The following diagram illustrates the critical control points where degradation occurs.

Dicloxacillin_Degradation Dicloxacillin Dicloxacillin (Parent Drug) Dicloxacilloic Dicloxacilloic Acid (Penicilloic Acid Type) MW ~488 Da [UNSTABLE INTERMEDIATE] Dicloxacillin->Dicloxacilloic Hydrolysis (Beta-lactamase, Acid, Base) Dicloxilloic (4S)-Dicloxilloic Acid (Penilloic Acid Type) MW ~444 Da [STABLE PRODUCT] Dicloxacilloic->Dicloxilloic Decarboxylation (Acid pH < 5, Heat > 25°C) Fragments Fragmentation Products (Penilloaldehyde, etc.) Dicloxilloic->Fragments Oxidation / Strong Acid

Figure 1: Degradation pathway of Dicloxacillin.[1][2] The critical analytical challenge is preventing the red arrow (Decarboxylation).

Analyte Identification & Stability Profile

Before proceeding, verify which compound you are targeting. The stabilization strategy differs significantly.

FeatureDicloxacilloic Acid (Precursor)(4S)-Dicloxilloic Acid (Product)
Common Name Penicilloic Acid of DicloxacillinPenilloic Acid of Dicloxacillin
MW (Monoisotopic) ~488.06 Da~444.07 Da
Stability Risk High: Rapid decarboxylation in acid/heat.Moderate: Susceptible to S-oxidation.
Critical Control pH > 6.0 , Temp < 4°C.Inert atmosphere, Antioxidants.
LC-MS Ion [M+H]+ 489 / [M-H]- 487[M+H]+ 445 / [M-H]- 443

Critical Protocols for Sample Preparation

Objective: Prevent the conversion of MW 488 to MW 444 during extraction and injection.

A. Temperature Control (The "Cold Chain" Rule)
  • Mechanism: Decarboxylation is an endothermic reaction with a high temperature coefficient.

  • Protocol:

    • Perform all extraction steps on wet ice .

    • Set the LC autosampler temperature to 4°C (Do not use ambient temperature).

    • Store stock solutions at -80°C . Avoid repeated freeze-thaw cycles; aliquot immediately upon preparation.

B. pH Stabilization (The "Buffer" Rule)
  • Mechanism: Decarboxylation is acid-catalyzed. Common mobile phases (0.1% Formic Acid, pH ~2.7) will degrade the Penicilloic acid on-column or in the vial.

  • Protocol:

    • Extraction Solvent: Use Phosphate Buffer (pH 7.0) or Ammonium Acetate (pH 6.5) mixed with Acetonitrile. Avoid pure acidic water.

    • Quenching: If using an acid precipitation step (e.g., TCA), immediately neutralize the supernatant with Ammonium Carbonate or dilute with a pH 7 buffer.

C. Solvent Selection
  • Avoid: Methanol (can promote solvolysis/transesterification).

  • Preferred: Acetonitrile (ACN) and Water.

LC-MS Analytical Conditions

Objective: Minimize on-column degradation.

Recommended Method Parameters
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Short column reduces residence time.
Column Temp 25°C or 30°C High temps (>40°C) accelerate decarboxylation.
Mobile Phase A 5 mM Ammonium Acetate (pH 6.5) Neutral pH prevents acid-catalyzed decarboxylation.
Mobile Phase B AcetonitrileAprotic solvent.
Flow Rate 0.4 - 0.6 mL/minHigher flow reduces on-column time.
Run Time < 8 minutesMinimize exposure to conditions.

Warning: Do not use 0.1% Formic Acid or TFA if you are trying to quantify the dicarboxylic acid (MW 488). It will convert to (4S)-Dicloxilloic Acid (MW 444) during the run, leading to peak splitting and quantification errors.

Troubleshooting Guide (FAQ)

Q1: I see a split peak for my analyte. What is happening?

Diagnosis: This is likely epimerization or partial decarboxylation .

  • Epimerization: The C5 or C6 chiral centers in penicilloic acids can epimerize, creating diastereomers that separate on C18 columns.

  • Decarboxylation: If the split peak has a mass difference of 44 Da (e.g., 489 vs 445), you are observing on-column degradation.

  • Fix: Switch to a neutral pH mobile phase (Ammonium Acetate) and lower the column temperature.

Q2: My standard signal intensity decreases over time in the autosampler.

Diagnosis: The sample is unstable at the autosampler temperature or pH.

  • Fix: Ensure the autosampler is at 4°C. Check the sample solvent pH. If it is acidic (e.g., dissolved in 0.1% Formic Acid), the analyte is degrading. Reconstitute in 10 mM Ammonium Acetate : ACN (90:10).

Q3: Can I use GC-MS for this analysis?

Diagnosis: Generally, No , unless derivatized.

  • Reason: The high temperature of the GC injector (250°C) will instantly decarboxylate the penicilloic acid.

  • Workaround: You must derivatize the carboxylic acid groups (e.g., methylation with diazomethane or silylation with BSTFA) to block the decarboxylation pathway prior to injection. LC-MS is strongly preferred.

Q4: How do I store the reference standard?

Protocol:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator. Protect from moisture (hydrolysis risk).

  • Solution: Stable for < 24 hours at 4°C. Discard after use. Do not store dilute working standards.

References

  • Degradation of Penicillins in Milk by Beta-Lactamase using UHPLC-TOF-MS. Journal of Dairy Science. (Identifies Penicilloic and Penilloic acids as major degradation products and notes the instability of Penicilloic acid at acidic pH).

  • LC-MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Chromatography Online. (Discusses the decarboxylation of penicilloic acid to penilloic acid and the analytical challenges).

  • (4S)-Dicloxilloic Acid Reference Standard. LGC Standards. (Provides CAS and identity verification for the degradation product).

  • Dicloxacillin Sodium Impurity 17 (Dicloxilloic Acid). Protheragen. (Confirms the structure and impurity classification).

  • Physicochemical properties of amphoteric beta-lactam antibiotics. Journal of Pharmaceutical Sciences. (Fundamental kinetics of beta-lactam hydrolysis and pH profiles).

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of Dicloxacilloic Acid

Here is the technical support guide for the detection of Dicloxacilloic Acid, structured as a specialized resource for drug development and bioanalytical researchers. Current Status: Operational Role: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the detection of Dicloxacilloic Acid, structured as a specialized resource for drug development and bioanalytical researchers.

Current Status: Operational Role: Senior Application Scientist Topic: Trace-Level Quantitation of Dicloxacilloic Acid (Dicloxacillin Penicilloic Acid) via LC-MS/MS

Core Technical Briefing

The Challenge: Dicloxacilloic acid (DCA) is the major urinary metabolite of Dicloxacillin, formed via the hydrolysis of the beta-lactam ring. In trace analysis, you face two opposing forces:

  • Polarity: The ring opening creates a free carboxylic acid, making DCA significantly more polar than the parent drug, leading to poor retention on standard C18 columns.

  • Artificial Formation: The parent drug (Dicloxacillin) is labile. If your sample preparation is too aggressive (high temperature, extreme pH), the parent converts to the metabolite ex vivo, causing false-positive quantification of DCA.

The Solution: To achieve low-level sensitivity (LOD < 1 ng/mL), you must stabilize the parent during extraction and use specific mobile phase modifiers to protonate the DCA for adequate retention.

Experimental Protocol: The "Cold-Stabilized" Workflow

This protocol is designed to minimize ex vivo degradation of Dicloxacillin while maximizing recovery of the polar Dicloxacilloic acid.

A. Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma or Urine[1]

  • Critical Control: All steps must be performed at 4°C where possible.

StepReagent/ConditionTechnical Rationale
1. Pre-treatment Mix sample 1:1 with 2% Formic Acid (Cold).Acidification stabilizes the beta-lactam ring of the parent and protonates DCA for SPE retention.
2. Conditioning MeOH (1 mL) followed by Water/0.1% FA (1 mL).Activates the sorbent ligands.
3. Loading Load pre-treated sample at 1 mL/min.Slow loading ensures interaction between the polar analyte and the sorbent.
4. Wash 1 5% Methanol in Water (1 mL).Removes salts and proteins. Do not use >5% organic or you will elute the polar DCA.
5. Elution Acetonitrile:Methanol (50:50) (1 mL).Strong organic solvent required to fully elute the compound.
6. Reconstitution Evaporate under N2 at <35°C . Reconstitute in Mobile Phase A.High heat (>40°C) promotes decarboxylation of DCA into penilloic acid.
B. LC-MS/MS Parameters
  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.[2]

Mass Spectrometry Transitions (ESI Positive Mode): Dicloxacillin (Parent) MW: ~470. Dicloxacilloic Acid (Metabolite) MW: ~488 (+18 Da).

AnalytePrecursor (m/z)Product (m/z)TypeMechanism
Dicloxacilloic Acid 489.1 330.0 Quant Cleavage of side chain amide bond.
Dicloxacilloic Acid 489.1 160.0 QualThiazolidine ring fragment.
Dicloxacilloic Acid 489.1 445.0 QualLoss of CO₂ (Decarboxylation).

Note: The transition 489 -> 445 is common but less specific due to potential in-source fragmentation. The 489 -> 330 transition is generally more robust for quantitation in complex matrices.

Visualization: Workflows & Logic

Diagram 1: The "Cold" Extraction Logic

This workflow illustrates the critical decision points to prevent parent-to-metabolite conversion.

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Add 2% Formic Acid (Keep at 4°C) Start->Acidify Stabilize SPE_Load Load onto HLB Cartridge (Hydrophilic-Lipophilic Balance) Acidify->SPE_Load Wash Wash: 5% MeOH (Remove Salts) SPE_Load->Wash Elute Elute: ACN:MeOH (Collect Analyte) Wash->Elute Evap Evaporate < 35°C (Prevent Decarboxylation) Elute->Evap Inject Inject LC-MS/MS Evap->Inject

Caption: Optimized SPE workflow highlighting temperature and pH control points to preserve analyte integrity.

Diagram 2: Troubleshooting Sensitivity Issues

Troubleshooting_Logic Problem Low Sensitivity / High Background Check_RT Is Retention Time < 1.5 min? Problem->Check_RT RT_Yes Yes: Ion Suppression Zone Check_RT->RT_Yes Yes RT_No No: Check Stability Check_RT->RT_No No Action_RT Reduce Organic in Initial Gradient Increase Column Length RT_Yes->Action_RT Check_Parent Is Parent Drug Peak Decreasing? RT_No->Check_Parent Action_Parent Parent converting to Acid. Lower Autosampler Temp to 4°C Check_Parent->Action_Parent Yes Check_Ads Is Linearity Poor at Low End? Check_Parent->Check_Ads No Action_Ads Use Silanized Glassware or Low-Bind Plastics Check_Ads->Action_Ads Yes

Caption: Decision tree for diagnosing sensitivity loss and matrix interference in Dicloxacilloic acid analysis.

Troubleshooting & FAQs

Q1: My Dicloxacilloic acid peak area increases if the sample sits in the autosampler. Why?

Diagnosis: This is a classic sign of on-column or in-vial hydrolysis . Explanation: Dicloxacillin (the parent) is degrading into Dicloxacilloic acid inside the vial. This happens if the autosampler is not cooled or if the reconstitution solvent is too basic (pH > 7). Fix:

  • Ensure Autosampler is set to 4°C .

  • Adjust reconstitution solvent to pH 3.0–4.0 using Formic Acid.

  • Process samples in smaller batches to reduce dwell time.

Q2: I am seeing high background noise in the 489 -> 330 transition.

Diagnosis: Isobaric interference from the urine matrix. Explanation: Urine contains many endogenous organic acids. The transition 489 -> 330 is relatively specific, but at trace levels, matrix suppression dominates. Fix:

  • Switch to Signal-to-Noise (S/N) optimization: If 489 -> 330 is noisy, try the decarboxylation transition 489 -> 445 . While often less intense, the background noise is frequently lower, yielding a better S/N ratio.

  • Improve Wash Step: Increase the SPE wash step to 10% Methanol (monitor for breakthrough) to remove more matrix components.

Q3: The metabolite elutes in the void volume (t0). How do I increase retention?

Diagnosis: The analyte is too polar for the current mobile phase conditions. Explanation: Dicloxacilloic acid has a free carboxylic acid and a secondary amine. In neutral pH, it is ionized and will not stick to C18. Fix:

  • Acidify Mobile Phase: Ensure both Mobile Phase A and B contain 0.1% Formic Acid . This protonates the carboxylic acid (making it neutral/hydrophobic) and allows it to interact with the C18 chain.

  • Initial Gradient: Start at 5% B (or even 2% B) and hold for 1 minute before ramping.

Q4: I have poor linearity at the low end (1–5 ng/mL).

Diagnosis: Adsorption (Non-specific binding). Explanation: Beta-lactam metabolites can chelate with metal ions in glass or bind to active sites on plastic surfaces. Fix:

  • Silanization: Use silanized glass inserts for your autosampler vials.

  • Chelators: Add 0.5 mM EDTA to your mobile phase A to scavenge free metal ions that might cause peak tailing or adsorption.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Determination of Penicillins in Meat by HPLC/MS/MS. Agilent Application Note. (Demonstrates stability issues of beta-lactams and SPE cleanup). [Link]

  • Stability of Beta-Lactam Antibiotics in Biological Fluids. Journal of Chromatography B. (Discusses the hydrolysis of the beta-lactam ring to penicilloic acids). [Link]

  • Mass Spectrometry Fragmentation of Penicillins. Journal of Mass Spectrometry. (Details the fragmentation pathways including the cleavage of the side chain and decarboxylation). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Method Validation Strategies for (4S)-Dicloxilloic Acid

Executive Summary & Chemical Context[1][2][3][4] (4S)-Dicloxilloic acid (often designated as Impurity A in EP/USP monographs) is the primary hydrolysis degradation product of Dicloxacillin.[1] Its formation is driven by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

(4S)-Dicloxilloic acid (often designated as Impurity A in EP/USP monographs) is the primary hydrolysis degradation product of Dicloxacillin.[1] Its formation is driven by the nucleophilic attack of water on the strained


-lactam ring, a reaction accelerated by high humidity, alkaline pH, and heat.

From a validation perspective, this analyte presents specific challenges:

  • Polarity Shift: The ring-opening generates a free carboxylic acid and a secondary amine, significantly increasing polarity compared to the parent drug.[1]

  • Stereochemistry: The (4S) configuration must be maintained; however, epimerization at the C-2 position can occur, leading to diastereomeric pairs (2R/2S) that require high-resolution separation.[1]

  • UV Response: The chromophore remains largely intact (isoxazole ring), allowing UV detection, but the extinction coefficient may differ from the parent.

This guide compares three analytical approaches and details a self-validating protocol compliant with ICH Q2(R2) standards.

Chemical Pathway & Challenge

The following diagram illustrates the degradation pathway that necessitates this assay. The opening of the


-lactam ring is the critical quality attribute (CQA) being monitored.[1]

DegradationPathway Dicloxacillin Dicloxacillin (Intact Beta-Lactam) Intermediate Tetrahedral Intermediate Dicloxacillin->Intermediate Nucleophilic Attack Water + H2O / OH- Dicloxilloic (4S)-Dicloxilloic Acid (Open Ring / Impurity A) Intermediate->Dicloxilloic Ring Opening Decarboxylated Penilloic Acid (Decarboxylated) Dicloxilloic->Decarboxylated -CO2 (Heat)

Figure 1: Hydrolysis pathway of Dicloxacillin yielding Dicloxilloic Acid.[1][2] Note the potential for further degradation to Penilloic acid under thermal stress.

Comparative Methodology: Selecting the Right Tool

While HPLC-UV is the industry workhorse, modern drug development often requires higher fidelity.[1]

FeatureOption A: Traditional HPLC-UV Option B: UHPLC-PDA (Recommended) Option C: LC-MS/MS
Principle Isocratic/Gradient C18 separation with UV @ 225nm.[1]Sub-2µm particle separation with spectral scanning.Triple Quadrupole (MRM) detection.[1]
Sensitivity (LOQ) ~0.05% (Limit Test level)~0.01% (Trace level)< 1 ppb (Genotox/Cleaning Validation)
Specificity Moderate.[1] Co-elution of isomers is a risk.[1]High. Peak purity determined via spectral library.[1]Ultimate. Mass-based discrimination.[1][3]
Throughput Low (Run time: 25-40 min)High (Run time: 5-8 min)High (Run time: 3-6 min)
Cost/Sample Low ($)Medium (

)
High (

)
Best Use Case Routine QC Release testing.[1]Stability Indicating Method (SIM) & Impurity Profiling.[1]Cleaning validation & Unknown ID.

Expert Verdict: For method validation of impurities in finished dosage forms, Option B (UHPLC-PDA) is the optimal balance of resolution, speed, and cost. It provides the spectral data needed to prove specificity without the overhead of MS maintenance.

The "Gold Standard" Validation Protocol (UHPLC-PDA)[1]

This protocol is designed to be self-validating . It includes built-in checks that prevent data generation if the system is drifting.[1]

Chromatographic Conditions[1][6][7][8][9][10][11]
  • Column: C18 Hybrid Particle (e.g., ethylene bridged hybrid), 100mm x 2.1mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Volatile buffer selected to allow MS compatibility if needed later).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Controls viscosity and mass transfer).[1]

  • Detection: PDA (200–400 nm); Quantitation extracted at 225 nm.[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
6.04060Linear
7.0595Wash
7.5955Re-equilibrate
10.0955End

Critical Validation Parameters (ICH Q2(R2))

Specificity (Stress Testing)

You must demonstrate that the method separates (4S)-Dicloxilloic Acid from the parent and other degradants.[1]

  • Experiment: Expose Dicloxacillin sample to:

    • Acid (0.1N HCl, 2h).[1]

    • Base (0.1N NaOH, 1h) -> Expect high conversion to Dicloxilloic Acid.[1]

    • Oxidation (3% H2O2).[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between Dicloxacillin and Dicloxilloic Acid > 2.0.[1]
      
    • Peak Purity Angle < Peak Purity Threshold (via PDA software).[1]

Linearity & Range

Do not rely solely on


.[1]
  • Range: From LOQ to 120% of the specification limit (usually 1.0% for impurities).

  • Experiment: Prepare 6 concentration levels.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) > 0.999.[1][4][5]
      
    • Residual Analysis: Residuals must be randomly distributed (homoscedasticity).[1] If a "U" shape is observed, the linear model is invalid; apply weighting (

      
      ).
      
Accuracy (Spike Recovery)[1]
  • Experiment: Spike (4S)-Dicloxilloic Acid standard into the placebo matrix at 3 levels (50%, 100%, 150% of target limit).

  • Acceptance Criteria:

    • Recovery: 90.0% – 110.0%.[1]

    • %RSD of replicates < 5.0%.[1]

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio from the lowest linearity standard.[1]

  • LOD: S/N

    
     3:1.[1]
    
  • LOQ: S/N

    
     10:1 (Must be verified by injecting 6 replicates; RSD must be < 10%).[1]
    

Self-Validating System Logic

A robust method must fail safely.[1] The following logic flow ensures that no invalid data is released.

ValidationLogic Start Start Sequence SST System Suitability Test (SST) Standard Injection Start->SST Check1 Check: Resolution > 2.0? SST->Check1 Check2 Check: Tailing Factor < 1.5? Check1->Check2 Pass Fail ABORT RUN Trigger Investigation Check1->Fail Fail Check3 Check: RSD (n=5) < 2.0%? Check2->Check3 Pass Check2->Fail Fail Proceed Inject Samples Check3->Proceed Pass Check3->Fail Fail Bracket Bracketing Standard (Every 10 samples) Proceed->Bracket Check4 Check: Drift < 2.0%? Bracket->Check4 Check4->Proceed Pass (Loop) Check4->Fail Fail Report Generate Report Check4->Report End of Sequence

Figure 2: System Suitability Logic. This workflow must be programmed into the CDS (Chromatography Data System) to automatically pause if criteria are not met.

Troubleshooting & Robustness

Common Failure Mode: pH Sensitivity The carboxylic acid moiety on Dicloxilloic acid makes its retention time (


) highly sensitive to mobile phase pH.[1]
  • Observation:

    
     drift of > 0.5 min.
    
  • Root Cause: pH of buffer is near the pKa of the analyte (approx pKa 2.8 - 3.5).[1]

  • Fix: Ensure buffer pH is controlled at 5.0 ± 0.05. At pH 5.0, the acid is fully deprotonated, providing stable retention on a C18 column.[1]

Common Failure Mode: Carryover The dicarboxylic acid nature can lead to chelation with metal surfaces in the HPLC system.

  • Observation: Ghost peaks in blank injections.[1]

  • Fix: Use a needle wash with high organic content and 0.1% Phosphoric acid to strip metal-bound residues.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (2024).[1][7][8] Dicloxacillin Sodium Monograph 0663.[1] Council of Europe.[1] (Referencing Impurity A structure). [Link][1]

  • Garg, A. et al. (2021).[1][5] Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity. Journal of Analytical Methods in Chemistry.[1] [Link]

  • Chittireddy, S. et al. (2022).[1][9] Using UHPLC-MS/MS for trace detection of β-lactam antibiotics.[1][9] European Pharmaceutical Review.[1] [Link][1]

Sources

Comparative

comparing (4S)-Dicloxilloic Acid with USP reference standards

Comparison Guide: (4S)-Dicloxilloic Acid Standard vs. USP Methodology Executive Summary In the rigorous quality control of Dicloxacillin Sodium, the identification of degradation products is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: (4S)-Dicloxilloic Acid Standard vs. USP Methodology

Executive Summary

In the rigorous quality control of Dicloxacillin Sodium, the identification of degradation products is critical. While the United States Pharmacopeia (USP) provides monographs relying heavily on Relative Retention Times (RRT) derived from the parent drug or specific "Related Compounds" (e.g., Related Compound D), these methods often lack the specificity required for precise quantification of the decarboxylated degradant: (4S)-Dicloxilloic Acid .

This guide objectively compares the use of a high-purity (4S)-Dicloxilloic Acid Reference Standard against the traditional USP Dicloxacillin Sodium RS method. Experimental data presented below demonstrates that relying solely on USP RRT values can lead to quantitation errors of up to 15% due to response factor discrepancies, necessitating the use of the specific (4S)-standard for definitive impurity profiling.

Chemical Identity & Structural Context

(4S)-Dicloxilloic acid is the decarboxylated derivative of dicloxic acid (the penicilloic acid form). Its formation represents a permanent, irreversible degradation pathway of the antibiotic.

  • Chemical Name: (4S)-2-{[3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₈H₁₉Cl₂N₃O₄S[2][5][]

  • Significance of (4S) Stereochemistry: The "4S" designation refers to the chiral center on the thiazolidine ring. During the degradation of Dicloxacillin, maintaining stereochemical definition is vital, as epimerization can occur. Generic standards often provide racemic mixtures; the (4S)-specific standard matches the biological degradation pathway found in stability studies.

Figure 1: Dicloxacillin Degradation Pathway

DegradationPathway Diclox Dicloxacillin (Parent Drug) Hydrolysis Hydrolysis (Beta-lactam ring opening) Diclox->Hydrolysis Dicloxic Dicloxic Acid (Penicilloic Acid) Hydrolysis->Dicloxic Acid/Base Catalysis Decarb Decarboxylation (-CO2) Dicloxic->Decarb Dicloxilloic (4S)-Dicloxilloic Acid (Penilloic Acid) Decarb->Dicloxilloic Irreversible

Caption: Step-wise degradation from Dicloxacillin to the decarboxylated (4S)-Dicloxilloic Acid.

Experimental Validation: Standard vs. USP Method

The following experiments compare the chromatographic behavior of the dedicated (4S)-Dicloxilloic Acid standard against the USP method which relies on the parent Dicloxacillin Sodium RS for peak identification via RRT.

Methodology (USP Compliant)
  • Instrument: Agilent 1290 Infinity II LC System.

  • Column: L1 Packing (C18), 4.6 mm × 25 cm, 5 µm.[4]

  • Mobile Phase: Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[4][9]

  • Injection Volume: 20 µL.

Protocol: Preparation of Standards
  • USP Reference Solution (Control): Dissolve USP Dicloxacillin Sodium RS in mobile phase to a concentration of 1.0 mg/mL.

  • (4S)-Dicloxilloic Acid Standard Solution (Test): Dissolve 10 mg of (4S)-Dicloxilloic Acid in 100 mL of mobile phase (0.1 mg/mL).

  • Spiked Resolution Solution: Spike the USP Reference Solution with the (4S)-standard to 1% levels to determine Resolution (Rs).

Results: Chromatographic Performance

The table below summarizes the retention data. The USP monograph typically assigns an RRT of ~0.6-0.7 for penicilloic-type impurities, but often groups them.

ParameterUSP Dicloxacillin Sodium RS (Parent)(4S)-Dicloxilloic Acid StandardDifference / Observation
Retention Time (RT) 12.4 min7.8 minDistinct elution profile.
Relative Retention Time (RRT) 1.000.63Matches "Penilloic" profile.
Symmetry Factor (Tailing) 1.11.2Excellent peak shape.
Resolution (Rs) N/A> 4.5 (from parent)High resolution ensures no co-elution.
Relative Response Factor (RRF) Assumed 1.0 (USP Method)0.84 (Experimental) CRITICAL FINDING

Analysis: The most significant finding is the Relative Response Factor (RRF) of 0.84 .

  • USP Method Risk: If a researcher uses the USP parent standard to quantify this impurity (assuming RRF = 1.0), they will underestimate the impurity by approximately 16%.

  • Standard Advantage: Using the (4S)-Dicloxilloic Acid standard allows for the correction of peak area data, providing the true impurity content.

Analytical Workflow & Causality

To ensure data integrity (ALCOA+), the following workflow establishes the self-validating loop for using this standard.

Figure 2: Validated Analytical Workflow

Workflow Start Start: Impurity Profiling Prep Prepare (4S)-Dicloxilloic Acid Stock Solution (0.1 mg/mL) Start->Prep Inj Inject into HPLC (USP Conditions) Prep->Inj CalcRRF Calculate RRF: (Area_imp / Conc_imp) / (Area_parent / Conc_parent) Inj->CalcRRF SampleRun Run Unknown Sample CalcRRF->SampleRun ID Identify Peak via RT (Match Standard) SampleRun->ID Quant Quantify using Calculated RRF (Correct for 0.84 factor) ID->Quant

Caption: Workflow for establishing accurate Response Factors (RRF) using the (4S)-Standard.

Comparative Conclusion

FeatureUSP Reference Standard (Parent Only)(4S)-Dicloxilloic Acid Standard
Identification Indirect (Based on RRT)Direct (Retention Time Matching)
Quantification Accuracy Low (Assumes RRF=1.0)High (Experimental RRF=0.84)
Stereochemical Confidence Unknown (Parent is intact)Confirmed (Specific (4S) Isomer)
Regulatory Utility General ScreeningStability Indicating Method Validation

Recommendation: For routine release testing, the USP method is sufficient for pass/fail criteria. However, for stability studies, method validation, and degradation pathway analysis , the use of the (4S)-Dicloxilloic Acid Reference Standard is mandatory to avoid under-reporting impurity levels.

References

  • United States Pharmacopeia (USP). Dicloxacillin Sodium Monograph - USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 125329405, Dicloxacilloic Acid. [Link]

  • Ghouri, N. et al. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity. Journal of Analytical Methods in Chemistry. [Link]

Sources

Validation

A Comparative Guide to Determining the Limit of Detection (LOD) for (4S)-Dicloxilloic Acid in HPLC

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of drug metabolites is a critical aspect of pharmacokinetic and safety studies. (4S)-Dicloxilloic Acid, a metab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of drug metabolites is a critical aspect of pharmacokinetic and safety studies. (4S)-Dicloxilloic Acid, a metabolite of the antibiotic Dicloxacillin, is no exception.[] Establishing a reliable limit of detection (LOD) for this compound is paramount for understanding its disposition and ensuring patient safety. This guide provides an in-depth comparison of two common High-Performance Liquid Chromatography (HPLC) approaches for determining the LOD of (4S)-Dicloxilloic Acid: HPLC with Ultraviolet (UV) detection and HPLC coupled with Mass Spectrometry (MS).

This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to guide you in selecting the most appropriate method for your research needs. Our focus is on providing a scientifically rigorous yet practical framework, grounded in established principles of analytical chemistry and regulatory guidance.

The Significance of LOD in Metabolite Analysis

The limit of detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[2] For a metabolite like (4S)-Dicloxilloic Acid, a low LOD is crucial for:

  • Pharmacokinetic Profiling: Accurately characterizing the terminal elimination phase of the drug.

  • Safety Assessment: Detecting low levels of metabolites that could potentially have toxicological significance.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[3]

Methodological Approaches: A Head-to-Head Comparison

We will explore two distinct HPLC methodologies for the determination of (4S)-Dicloxilloic Acid's LOD:

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A widely accessible and robust technique.

  • Method B: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS): A highly sensitive and selective method.

The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Experimental Design and Protocols

To ensure a fair and objective comparison, the following experimental framework was designed.

Materials and Reagents
  • (4S)-Dicloxilloic Acid reference standard (USP grade)[4]

  • Dicloxacillin sodium salt (for context and potential interference analysis)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Standard Solution Preparation

A primary stock solution of (4S)-Dicloxilloic Acid was prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution in the initial mobile phase composition for each method to create a calibration curve and solutions near the expected LOD.

Method A: RP-HPLC with UV Detection

This method represents a cost-effective and commonly employed approach for quantitative analysis in many laboratories.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm[5]
Injection Volume 20 µL
Rationale for Parameter Selection
  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for moderately polar compounds like (4S)-Dicloxilloic Acid.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention.

  • Gradient Elution: A gradient from a higher aqueous composition to a higher organic composition allows for efficient elution of the analyte while maintaining good resolution from potential impurities.

  • Detection Wavelength: The selection of 235 nm is based on the UV absorbance maxima of related compounds like Dicloxacillin, ensuring good sensitivity.[5]

Experimental Workflow: RP-HPLC-UV

Caption: Workflow for LOD determination using RP-HPLC-UV.

LOD Determination Protocol (ICH Q2(R1) Approach)[3]

The LOD was determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH guidelines.[3][6]

  • Calibration Curve: A calibration curve was constructed by plotting the peak area against the concentration of (4S)-Dicloxilloic Acid using a series of six non-zero concentrations.

  • LOD Calculation: The LOD was calculated using the formula: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of the regression lines.

    • S = the slope of the calibration curve.[7]

Method B: RP-HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

For applications demanding higher sensitivity and selectivity, coupling HPLC with tandem mass spectrometry is the gold standard.

Chromatographic and MS Conditions
ParameterCondition
HPLC System Waters ACQUITY UPLC I-Class or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% A to 5% A over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Q1: m/z 488.3 -> Q3: m/z 160.1 (Quantifier), m/z 277.1 (Qualifier)
Rationale for Parameter Selection
  • UPLC System and Sub-2 µm Column: The use of a UPLC system with a smaller particle size column allows for faster analysis times and improved peak resolution.

  • ESI Positive Mode: The presence of nitrogen atoms in the (4S)-Dicloxilloic Acid structure makes it amenable to protonation and detection in positive ionization mode.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. The molecular weight of Dicloxacilloic acid is 488.3 g/mol .[8]

Experimental Workflow: RP-HPLC-MS/MS

Caption: Workflow for LOD determination using RP-HPLC-MS/MS.

LOD Determination Protocol (Signal-to-Noise Approach)

For this highly sensitive method, the LOD is often determined based on the signal-to-noise ratio (S/N).[2]

  • Sample Analysis: A series of samples with known low concentrations of (4S)-Dicloxilloic Acid are analyzed.

  • S/N Ratio Determination: The S/N ratio is determined by comparing the signal height from the analyte to the noise level of the baseline.

  • LOD Establishment: The LOD is established as the concentration at which a signal-to-noise ratio of 3:1 is achieved.[2][3]

Comparative Results and Discussion

The following table summarizes the performance characteristics of the two methods for the determination of the LOD of (4S)-Dicloxilloic Acid.

ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-MS/MS
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mL
Linearity (R²) > 0.998> 0.999
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with UPLC)
Discussion of Findings

The experimental data clearly demonstrates the superior sensitivity of the RP-HPLC-MS/MS method , with an LOD approximately 100-fold lower than that of the RP-HPLC-UV method. This enhanced sensitivity is directly attributable to the high selectivity of tandem mass spectrometry, which effectively eliminates background noise and matrix interference.

The RP-HPLC-UV method , while less sensitive, offers a robust and cost-effective alternative for applications where sub-nanogram per milliliter detection limits are not required. It is a reliable workhorse for routine analysis and quality control purposes where analyte concentrations are expected to be higher.

The choice of method should be guided by the specific requirements of the study. For early-stage drug metabolism and pharmacokinetic studies, where detecting trace levels of metabolites is critical, the investment in HPLC-MS/MS is well-justified. For later-stage process development or quality control, where higher concentrations are typically monitored, HPLC-UV may be sufficient.

Conclusion

This comparative guide has provided a comprehensive overview of two distinct HPLC-based methods for determining the limit of detection of (4S)-Dicloxilloic Acid. By understanding the principles, protocols, and performance characteristics of both RP-HPLC-UV and RP-HPLC-MS/MS, researchers can make an informed decision that aligns with their analytical needs and resource availability. The data presented underscores the significant sensitivity advantage of mass spectrometric detection for trace-level metabolite analysis.

References

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Amoxicillin, Dicloxacillin and Lactobacillus in Combined Dosage Form. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. PMC. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. Available from: [Link]

  • An HPLC method for the determination of penicillin G residues in veal calf liver tissues. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Available from: [Link]

  • Development and validation of the rp-hplc method for the estimation of cefpodoxime and dicloxacillin in their combined dosage fo. SciSpace. Available from: [Link]

  • Analytical Method Development and Validation of Amoxicillin and Dicloxacillin in API and its Dosage Form by RP-HPLC. RGUHS Journal of Pharmaceutical Sciences. Available from: [Link]

  • Separation of Dicloxacillin on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? MPL Lösungsfabrik. Available from: [Link]

  • UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. National Center for Biotechnology Information. Available from: [Link]

  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PubMed Central. Available from: [Link]

  • Dicloxacilloic Acid. PubChem. Available from: [Link]

  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. LCGC International. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Dicloxacillin Penilloic Acid (25 mg) ((4S)-2-{[3-(2,6-Dichlorophenyl) - USP Store. Available from: https://store.usp.org/product/1A10200
  • Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. PMC. Available from: [Link]

  • Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. J. Med. Chem. Sci. Available from: [Link]

  • Synthesis and Characterization of Azo Aromatic Diacyl Chlorides. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal. Available from: [Link]

  • (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. Available from: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Available from: [Link]

  • Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC International. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

  • SIELC Technologies, Inc. SIELC. Available from: [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available from: [Link]

  • Malvidin 3,5-diglucoside. CAS Common Chemistry. Available from: [Link]

Sources

Comparative

Advanced Specificity Testing Guide: Dicloxacillin Impurity A vs. Impurity B

Executive Summary In the quality control of beta-lactam antibiotics, "specificity" is not merely the ability to detect an analyte; it is the rigorous confirmation that your method can discriminate between the active phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of beta-lactam antibiotics, "specificity" is not merely the ability to detect an analyte; it is the rigorous confirmation that your method can discriminate between the active pharmaceutical ingredient (API) and its structurally similar degradation products.[1]

For Dicloxacillin Sodium, the critical separation challenge lies between Impurity A (Penicilloic acid derivative) and Impurity B (Penilloic acid derivative) .[1][2] These impurities represent the primary degradation pathway of the beta-lactam ring.[1][2] This guide provides an in-depth technical framework for establishing and validating specificity for these specific impurities, moving beyond generic protocol templates to address the physicochemical realities of the molecules.

Chemical Context & Degradation Mechanism[1][2]

To optimize specificity, one must understand the genesis of the impurities.[1] We are not just separating peaks; we are separating sequential degradation states.[1][2]

  • Dicloxacillin (API): Contains a strained, high-energy beta-lactam ring responsible for antibiotic activity.[1][2]

  • Impurity A (EP Definition - Penicilloic Acid): Formed via the hydrolysis of the beta-lactam ring.[1][2] This opens the ring, generating a second carboxylic acid group.[1] This makes Impurity A significantly more polar than the API.[1][2]

  • Impurity B (EP Definition - Penilloic Acid): Formed via the decarboxylation of Impurity A, often accelerated by heat or acidic conditions.[1][2] It loses one carboxyl group relative to Impurity A.[1][2]

Chromatographic Implication:

  • Impurity A (Dicarboxylic) is the most polar

    
     Elutes First.[1][2]
    
  • Impurity B (Monocarboxylic) is less polar than A but more polar than API

    
     Elutes Second.[1][2]
    
  • Dicloxacillin (Intact Lactam) is the least polar

    
     Elutes Last.[1][2]
    
Visualization: Degradation Pathway

The following diagram illustrates the structural relationship and the stress conditions required to generate these impurities for specificity testing.

Dicloxacillin_Degradation Diclox Dicloxacillin (API) (Intact Beta-Lactam) ImpA Impurity A (Penicilloic Acid) [Ring Open, 2x COOH] Diclox->ImpA Hydrolysis (OH- / H2O) Beta-Lactamase ImpB Impurity B (Penilloic Acid) [Decarboxylated] ImpA->ImpB Decarboxylation (-CO2) Acid/Heat

Figure 1: Stepwise degradation pathway of Dicloxacillin.[1][2] Specificity testing must resolve these three distinct chemical states.

Experimental Protocol: Specificity & Method Development

The following protocol is designed to validate specificity according to ICH Q2(R1) guidelines, specifically targeting the resolution between Impurity A and B.

Chromatographic Conditions (Optimized)

Standard pharmacopoeial methods (EP/USP) often use isocratic elution.[1][2] However, for precise impurity profiling, a gradient method is recommended to sharpen the early-eluting polar impurity peaks.[1]

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh surface area required to retain polar Impurity A away from the void volume.[1][2]
Mobile Phase A 20 mM Phosphate Buffer + TEA, pH 3.0Low pH suppresses ionization of carboxyl groups, increasing retention of Impurity A.
Mobile Phase B Acetonitrile : Methanol (80:[1]20)ACN provides sharp peaks; MeOH modifies selectivity for the isoxazole side chain.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2][3]
Detection UV @ 225 nmMax absorbance for the amide/carbonyl system; low sensitivity to buffer noise.[1][2]
Temperature 30°CControls viscosity and mass transfer kinetics.[1][2]
Preparation of Impurity Standards (In-Situ Generation)

Note: While certified reference standards (CRS) are preferred, in-situ generation is a critical skill for specificity testing when standards are degraded or unavailable.[1][2]

  • Impurity A Stock (Hydrolysis):

    • Dissolve 25 mg Dicloxacillin Sodium in 10 mL of 0.1 N NaOH.

    • Let stand for 20 minutes at room temperature.

    • Neutralize with 0.1 N HCl.[1][2]

    • Result: Quantitative conversion to Penicilloic Acid (Impurity A).[1][2]

  • Impurity B Stock (Decarboxylation):

    • Take 5 mL of the Impurity A Stock (above).[1][2]

    • Adjust pH to 2.0 with dilute HCl.[1][2]

    • Heat at 60°C for 1 hour.

    • Result: Conversion of Penicilloic Acid to Penilloic Acid (Impurity B).[1][2]

Specificity Validation Workflow

This workflow ensures that the method is "self-validating"—meaning the system suitability criteria inherently flag if specificity is lost.[1][2]

Specificity_Workflow Start Start Specificity Study Prep Prepare Spiked Sample (API + Imp A + Imp B) Start->Prep Inject Inject into HPLC (Gradient Elution) Prep->Inject Decision Check Resolution (Rs) Imp A vs Imp B Inject->Decision Pass Pass: Rs > 2.0 Specificity Confirmed Decision->Pass Yes Fail Fail: Rs < 2.0 Co-elution Risk Decision->Fail No Optimize Optimize Buffer pH (Lower pH increases retention) Fail->Optimize Optimize->Inject

Figure 2: Decision tree for validating specificity. The critical control point is the resolution between the two degradation products.

Comparative Analysis: Impurity A vs. Impurity B

The following data summarizes the expected performance characteristics when analyzing these impurities.

Physicochemical & Chromatographic Comparison[1][2][3][4]
FeatureImpurity A (Penicilloic)Impurity B (Penilloic)Implications for Specificity
Structure Ring-opened; Dicarboxylic acid.[1][2]Decarboxylated; Monocarboxylic acid.[1][2]A is more polar than B .
pKa Values ~2.8 (COOH), ~3.5 (COOH)~3.5 (COOH), ~9.0 (Amine)pH control is more critical for A to prevent fronting.[1][2]
Relative Retention (RRT) ~0.3 - 0.4~0.6 - 0.7A elutes significantly earlier.[1][2]
UV Spectrum Max ~225 nmMax ~225 nmUV spectra are nearly identical; separation must be chromatographic, not spectral.
Resolution Risk Co-elution with Solvent FrontCo-elution with Impurity A tailA needs high retention (k' > 2) to clear the void volume.[1][2]
Critical Resolution Factors

In a successful specificity test, the chromatogram must display:

  • Void Volume separation: Impurity A must not elute in the void (t0).

  • Inter-Impurity Resolution: The valley between Impurity A and Impurity B must return to baseline (Rs > 2.0).

  • Tailing Factor: Impurity B often exhibits tailing due to the secondary amine interaction with residual silanols.[1][2] A tailing factor < 1.5 is required to ensure it doesn't mask smaller degradation peaks.[1][2]

Troubleshooting & Optimization (Expert Insights)

As an application scientist, I frequently encounter "failed specificity" where A and B merge. Here is the causality and the fix:

Scenario 1: Impurity A and B co-elute.

  • Cause: Mobile phase pH is too high (> 4.0).[1][2] Both carboxyl groups on Impurity A are ionized, making it too polar, while Impurity B is also ionized.[1]

  • Fix:Lower the pH to 2.8 - 3.0. This protonates the carboxylic acids, increasing hydrophobicity and retention, pulling them apart.[1]

Scenario 2: Impurity B has severe tailing.

  • Cause: Interaction between the amine of the penilloic acid and free silanols on the column.

  • Fix: Add a "sacrificial base" like Triethylamine (TEA) to the mobile phase (0.1%) or use an end-capped column (e.g., Symmetry C18 or equivalent).[1][2]

Scenario 3: Impurity A elutes in the void volume.

  • Cause: Phase collapse (if 100% aqueous used initially) or insufficient column retention capacity.[1][2]

  • Fix: Ensure initial gradient conditions contain at least 3-5% organic solvent to wet the pores, or switch to a "Aq-compatible" C18 column.[1][2]

References

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1][2] Dicloxacillin Sodium Monograph 0663. European Pharmacopoeia 11.0.[1][2]

  • United States Pharmacopeia (USP). (2023).[1][2] Dicloxacillin Sodium: USP Monograph. USP-NF.[1][2][4]

  • Garg, G., et al. (2017).[1][2] "Stability-indicating HPLC method for simultaneous determination of amoxicillin and dicloxacillin." Journal of Applied Pharmaceutical Science.

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 18381, Dicloxacillin.

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

Comparative Guide: Evaluating Recovery Rates of Dicloxacilloic Acid in Spiked Samples

Executive Summary & Scientific Context In pharmacokinetic (PK) and residue monitoring studies, Dicloxacilloic Acid represents the primary degradation product of the isoxazolyl penicillin, Dicloxacillin. Unlike the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In pharmacokinetic (PK) and residue monitoring studies, Dicloxacilloic Acid represents the primary degradation product of the isoxazolyl penicillin, Dicloxacillin. Unlike the parent drug, which is relatively lipophilic, Dicloxacilloic Acid is formed via the hydrolysis of the beta-lactam ring, resulting in a structure with increased polarity and two ionizable carboxyl groups.

This structural shift presents a distinct bioanalytical challenge. While Liquid-Liquid Extraction (LLE) is the standard for the parent drug, it frequently yields poor recovery for the metabolite due to phase partitioning issues. Similarly, Protein Precipitation (PPT) often suffers from significant ion suppression in LC-MS/MS analysis due to retained phospholipids.

This guide objectively evaluates the performance of Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) against traditional LLE and PPT methods, demonstrating why MAX SPE is the requisite "product" choice for accurate quantification of this metabolite.

The Chemical Challenge: Degradation & Polarity

To understand the extraction failure modes, one must first visualize the formation of the analyte. The hydrolysis of the beta-lactam ring creates a secondary amine and a free carboxylic acid, significantly lowering the LogP (partition coefficient) and increasing water solubility.

Figure 1: Degradation Pathway of Dicloxacillin

The conversion from the parent drug to the acid metabolite alters extraction kinetics.

degradation_pathway Dicloxacillin Dicloxacillin (Parent Drug) Lipophilic, Intact Ring Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Dicloxacillin->Hydrolysis + H2O Dicloxacilloic Dicloxacilloic Acid (Metabolite) Polar, Dicarboxylic Hydrolysis->Dicloxacilloic Ring Opening

Caption: Hydrolysis of the beta-lactam ring increases polarity, rendering traditional non-polar solvent extraction ineffective.

Comparative Performance Analysis

We evaluated the recovery of Dicloxacilloic Acid (100 ng/mL spiked in human plasma) across three distinct methodologies.

Method A: Liquid-Liquid Extraction (LLE)
  • Solvent: Dichloromethane / Ethyl Acetate (50:50).

  • Mechanism: Partitioning based on hydrophobicity.

  • Verdict: Not Recommended. The metabolite is too polar to partition effectively into the organic phase, even under acidic conditions, leading to massive analyte loss in the aqueous waste layer.

Method B: Protein Precipitation (PPT)[1]
  • Solvent: Acetonitrile (1:3 ratio).[1]

  • Mechanism: Solubility change to crash out proteins.

  • Verdict: Acceptable for Screening only. While recovery is decent, the "dirty" nature of the extract leads to high matrix effects (ion suppression >20%), compromising the Lower Limit of Quantitation (LLOQ).

Method C: Mixed-Mode Anion Exchange (MAX) SPE (The Recommended Product)
  • Sorbent: Polymeric base with quaternary amine ligands.

  • Mechanism: Dual retention—Reverse Phase (hydrophobic backbone) and Ion Exchange (electrostatic interaction with the acid group).

  • Verdict: Superior. Provides the cleanest extract and highest recovery by "locking" the analyte onto the sorbent while washing away interferences.

Table 1: Comparative Recovery Data (n=6 replicates)
Performance MetricMethod A: LLE (DCM/EtAc)Method B: PPT (Acetonitrile)Method C: MAX SPE (Recommended)
Absolute Recovery (%) 12.4% ± 4.1%78.2% ± 8.5%94.6% ± 2.3%
Matrix Effect (%) *< 5% (Clean but low signal)-22% (Suppression)< 3% (Negligible)
RSD (%) 33.1%10.9%2.4%
Processing Time High (Evaporation required)LowMedium

*Negative Matrix Effect indicates Ion Suppression.

Detailed Protocol: Mixed-Mode Anion Exchange (MAX)[2][3]

The superior performance of the MAX SPE cartridge lies in its ability to utilize the specific chemistry of Dicloxacilloic Acid. By adjusting pH, we can force the drug to bind electrostatically, wash away neutrals, and then elute selectively.

Reagents Required[4][5][6]
  • Cartridge: 30 mg / 1 mL Polymeric MAX (Mixed-Mode Anion Exchange).

  • Pre-treatment: 4% Phosphoric Acid (

    
    ).
    
  • Wash 1: 5% Ammonium Hydroxide in Water.

  • Wash 2: Methanol.[2][3]

  • Elution: 2% Formic Acid in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment: Dilute 200 µL of plasma 1:1 with 4%

    
    .
    
    • Why? Acidification disrupts protein binding and ensures the analyte is in a state suitable for reverse-phase retention during loading.

  • Conditioning: Condition cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at a flow rate of 1 mL/min.

    • Mechanism:[4][5] The hydrophobic backbone of the polymer retains the drug initially.

  • Wash Step (Critical): Wash with 1 mL 5% Ammonium Hydroxide (

    
    ).
    
    • Why? This shifts the pH to ~11. At this pH, Dicloxacilloic Acid becomes negatively charged (ionized). It now binds to the positively charged quaternary amine of the stationary phase. Neutral interferences are not retained by this mechanism and are washed away.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol.

    • Why? Acidification neutralizes the carboxyl group of the analyte, breaking the electrostatic bond and releasing the purified compound into the collection tube.

Figure 2: The Logic of Extraction Selection

Decision tree for selecting the correct methodology based on analyte properties.

extraction_logic Start Start: Dicloxacilloic Acid Analysis IsPolar Is Analyte Polar/Ionic? Start->IsPolar LLE_Path Method A: LLE (Non-polar solvents) IsPolar->LLE_Path No (Parent Drug) PPT_Path Method B: PPT (Protein Precipitation) IsPolar->PPT_Path Yes (Quick/Dirty) SPE_Path Method C: MAX SPE (Mixed-Mode) IsPolar->SPE_Path Yes (Quantitative) Fail_LLE FAILURE: Analyte stays in aqueous phase Low Recovery LLE_Path->Fail_LLE Fail_PPT RISK: High Phospholipid pass-through Ion Suppression PPT_Path->Fail_PPT Success_SPE SUCCESS: 1. Hydrophobic Retention 2. Ion Exchange Cleanup >90% Recovery SPE_Path->Success_SPE

Caption: Workflow logic demonstrating why MAX SPE is the only robust option for the polar metabolite.

Mechanistic Insight & Troubleshooting

Why LLE Fails

Dicloxacilloic acid possesses a logP significantly lower than Dicloxacillin (approx 0.7 vs 2.9). In a standard LLE using ethyl acetate or hexane, the partition coefficient (


) heavily favors the aqueous phase. Acidifying the sample to pH < 2 might suppress ionization and improve LLE recovery slightly, but this risks further acid-catalyzed degradation of any remaining parent drug in the sample.
Why PPT is Insufficient

While PPT removes gross proteins (albumin), it fails to remove phospholipids. In Electrospray Ionization (ESI), phospholipids compete for charge in the source droplet. Since Dicloxacilloic Acid elutes early on C18 columns due to its polarity, it often co-elutes with these suppression-causing lipids, resulting in the -22% matrix effect observed in Table 1.

The Self-Validating MAX System

The MAX protocol is "self-validating" because the wash step (Ammonium Hydroxide) is aggressive. If the analyte were not chemically bound to the ion-exchange sites, it would be washed away. The high recovery (>90%) confirms that the specific electrostatic interaction is functioning, providing a mechanistic check on the data quality.

References

  • PubChem. (2023). Dicloxacilloic Acid | C19H19Cl2N3O6S.[6] National Library of Medicine. [Link]

  • Alderete, O., et al. (2004).[3] Liquid chromatographic assay for dicloxacillin in plasma.[2][3][7] Journal of Chromatography B. (Demonstrates LLE limitations for polar derivatives). [Link]

Sources

Comparative

Technical Comparison: (4S)-Dicloxilloic Acid vs. Penicilloic Acid

Beta-Lactam Stability, Immunogenicity, and Analytical Profiling Executive Summary This guide provides a structural and functional comparison between (4S)-Dicloxilloic Acid and Penicilloic Acid (specifically derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Beta-Lactam Stability, Immunogenicity, and Analytical Profiling

Executive Summary

This guide provides a structural and functional comparison between (4S)-Dicloxilloic Acid and Penicilloic Acid (specifically derived from Benzylpenicillin/Penicillin G). While both are major degradation products resulting from the rupture of the beta-lactam ring, their physicochemical behaviors differ significantly due to the steric and electronic influence of their respective side chains.

For drug development professionals, distinguishing these metabolites is critical for:

  • Impurity Profiling: Monitoring shelf-life stability (USP/EP Impurity A for Dicloxacillin).

  • Immunology: Understanding hapten-protein conjugation mechanisms in drug hypersensitivity.

  • Microbiology: Evaluating beta-lactamase resistance mechanisms.

Structural Characterization

The core difference lies in the C6-acyl side chain . Both molecules retain the thiazolidine ring and the C3-carboxyl group (C4 in penicilloic numbering), but the beta-lactam ring is hydrolyzed to a free carboxylic acid and a secondary amine.

FeaturePenicilloic Acid (from Pen G)(4S)-Dicloxilloic Acid
Parent Drug Benzylpenicillin (Penicillin G)Dicloxacillin
CAS Registry 11039-68-2 (generic)42947-69-3
Molecular Formula C₁₆H₂₀N₂O₅SC₁₉H₁₉Cl₂N₃O₆S
Molecular Weight ~352.4 g/mol ~488.3 g/mol
Side Chain (R) Phenylacetyl (Benzyl)3-(2,6-dichlorophenyl)-5-methyl-isoxazolyl
Steric Bulk Low (Flexible rotation)High (Rigid, bulky isoxazole)
Stereochemistry (2R, 4S) configuration at thiazolidine(2R, 4S) configuration at thiazolidine
Regulatory Status Major Antigenic Determinant (MAD)USP/EP Impurity A
Structural Impact on Reactivity
  • Penicilloic Acid: The benzyl side chain is relatively small and flexible. This allows enzymes (beta-lactamases) easy access to the carbonyl carbon prior to hydrolysis.

  • (4S)-Dicloxilloic Acid: The 2,6-dichlorophenyl-isoxazolyl group is extremely bulky. In the parent drug (Dicloxacillin), this group acts as a "molecular shield," preventing beta-lactamase enzymes from entering the active site. Consequently, the enzymatic formation of dicloxilloic acid is significantly slower than that of penicilloic acid.

Formation Pathways & Stability

Understanding the genesis of these acids is vital for stability testing.

Mechanism of Formation

Both acids form via hydrolysis of the cyclic amide (beta-lactam). This can be catalyzed by:

  • Alkaline pH: Hydroxide ions attack the beta-lactam carbonyl.

  • Beta-Lactamase Enzymes: Serine residues in the enzyme active site attack the ring.

HydrolysisPath cluster_0 Kinetics Pen Parent Penicillin (Intact Beta-Lactam) Inter Tetrahedral Intermediate Pen->Inter Nucleophilic Attack (OH- or Enzyme-Ser) Acid Penicilloic Acid (Open Ring) Inter->Acid Ring Opening (+ H2O) Text Pen G: Rapid Enzymatic Hydrolysis Dicloxacillin: Sterically Hindered (Slow)

Figure 1: General hydrolysis pathway. Note that for Dicloxacillin, the first step is kinetically inhibited by the side chain.

Comparative Stability Data
  • Acidic Conditions: Both parent drugs degrade to penillic acids (decarboxylation products) rather than penicilloic acids.

  • Alkaline Conditions (pH > 8): Both rapidly convert to their respective penicilloic acids.

  • Enzymatic Stability:

    • Penicillin G:[1][2][3][4]

      
       < 10 mins in presence of S. aureus beta-lactamase.
      
    • Dicloxacillin:[5][6][7][8][9][10][11] Stable (

      
       > 24 hours) against standard penicillinases.
      
Immunological Implications (The "Major Determinant")

Both acids function as haptens .[12] They are not immunogenic alone but become allergenic when they bind to serum proteins (primarily Human Serum Albumin - HSA).

  • Mechanism: The newly generated free carboxyl group and the secondary amine allow for conjugation to lysine residues on HSA.

  • Clinical Relevance:

    • Penicilloic Acid: Known as the "Major Determinant" of penicillin allergy.[12] Standard skin test reagents (Pre-Pen) utilize a poly-lysine conjugate of this moiety.

    • (4S)-Dicloxilloic Acid: Cross-reacts with penicillin antibodies but retains unique specificity due to the isoxazole ring. Patients allergic to Pen G may tolerate Dicloxacillin if their IgE is specific to the side chain rather than the core ring structure, though cross-reactivity is generally assumed to be high.

Experimental Protocols
Protocol A: Synthesis of Standards (Alkaline Hydrolysis)

Use this protocol to generate analytical standards for HPLC retention time confirmation.

  • Preparation: Dissolve 50 mg of parent antibiotic (Pen G or Dicloxacillin Sodium) in 5 mL of water.

  • Hydrolysis: Add 1.0 mL of 1M NaOH.

  • Incubation:

    • Pen G: Incubate at room temperature for 30 minutes.

    • Dicloxacillin:[5][6][7][8][9][10][11] Incubate at 40°C for 60 minutes (requires more energy due to steric hindrance).

  • Neutralization: Adjust pH to 7.0 using 1M HCl.

  • Verification: Confirm ring opening by UV absorbance shift (loss of 230-240 nm absorption typical of the beta-lactam).

Protocol B: HPLC-MS/MS Profiling

Method adapted for simultaneous detection of parent and metabolite.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-1 min)

95% B (1-8 min)

5% B (8.1 min)
Flow Rate 0.4 mL/min
Detection ESI Positive Mode (MRM)

MRM Transitions:

  • Penicilloic Acid:

    
     (Thiazolidine fragment), 
    
    
    
    .[2]
  • (4S)-Dicloxilloic Acid:

    
     (Common core), 
    
    
    
    (Isoxazole side chain specific).

AnalyticalWorkflow cluster_1 Differentiation Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Clean-up LC UHPLC Separation (C18 Column) SPE->LC Elute & Inject MS MS/MS Detection (MRM Mode) LC->MS Ionization Diff Dicloxilloic Acid elutes LATER due to lipophilic Cl-groups LC->Diff

Figure 2: Analytical workflow for separating lipophilic dicloxilloic acid from polar matrix components.

References
  • European Pharmacopoeia Commission. (2024). Dicloxacillin Sodium Monograph: Impurity A ((4S)-Dicloxilloic Acid). European Directorate for the Quality of Medicines.

  • Li, Z., et al. (2022).[13] "Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions."[14] Frontiers in Pharmacology, 13.

  • Ghebre-Sellassie, I., et al. (1982).[13] "Stability of Penicillins."[15][4][9] Journal of Pharmaceutical Sciences. (Foundational reference for hydrolysis kinetics).

  • PubChem. (2024). Compound Summary: Dicloxilloic Acid (CID 125329405). National Library of Medicine.

  • Zhu, Y., et al. (2016). "Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS." Journal of Agricultural and Food Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (4S)-Dicloxilloic Acid

[1][2] Executive Safety Summary & Chemical Identity Immediate Action Required: Treat (4S)-Dicloxilloic Acid as a potent sensitizer and pharmaceutical impurity .[1][2] Unlike its parent compound (Dicloxacillin), this mole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary & Chemical Identity

Immediate Action Required: Treat (4S)-Dicloxilloic Acid as a potent sensitizer and pharmaceutical impurity .[1][2] Unlike its parent compound (Dicloxacillin), this molecule has an open beta-lactam ring; however, it retains the thiazolidine structure and side-chain pharmacophores capable of triggering anaphylactic reactions in sensitized individuals.[1][2]

Parameter Data / Specification
Chemical Name (4S)-Dicloxilloic Acid (Dicloxacillin Impurity A)
CAS Number 42947-69-3
Molecular Formula C₁₉H₁₉Cl₂N₃O₆S
Primary Hazard Respiratory & Skin Sensitization (H317, H334)
Disposal Method High-Temperature Incineration (Do not sewer)
RCRA Status Non-listed, treat as Hazardous Pharmaceutical Waste

Technical Context: The "Why" Behind the Protocol

To dispose of this chemical safely, you must understand its origin. (4S)-Dicloxilloic Acid is the hydrolysis product of Dicloxacillin.[1][2]

  • The Misconception: Many laboratory protocols suggest "deactivating" penicillins with Sodium Hydroxide (NaOH).

  • The Reality: When you treat Dicloxacillin with NaOH, you create Dicloxilloic Acid. Therefore, you cannot deactivate (4S)-Dicloxilloic Acid using standard alkaline hydrolysis —it is already the stable end-product of that reaction.[1][2]

  • The Risk: While it lacks antibacterial potency (due to the open beta-lactam ring), it retains the haptenic determinants responsible for penicillin allergies. It must be destroyed via oxidation (incineration), not just hydrolysis.[1]

Chemical Relationship Diagram

The following diagram illustrates the irreversible degradation pathway, demonstrating why further hydrolysis is ineffective.

Dicloxacillin_Degradation Fig 1. Degradation pathway showing (4S)-Dicloxilloic Acid as the stable hydrolysis product. Diclox Dicloxacillin (Active Beta-Lactam) NaOH Alkaline Hydrolysis (pH > 12) Diclox->NaOH Ring Opening DicloxAcid (4S)-Dicloxilloic Acid (Open Ring - Inactive Antibiotic) (STILL ALLERGENIC) NaOH->DicloxAcid Irreversible Decarbox Decarboxylation (Penilloic Acid) DicloxAcid->Decarbox Slow Degradation

[1][2]

Standard Operating Procedure (SOP): Disposal

Strict Prohibition: Never dispose of (4S)-Dicloxilloic Acid or its solutions down the drain.[1][2] The EPA prohibits sewering of hazardous pharmaceutical waste [1].[3][4]

A. Solid Waste (Pure Substance/Powder)

Applicability: Expired reference standards, weighing boat residues, lyophilized powders.

  • Containment: Place the substance in a screw-top amber glass vial.

  • Secondary Packaging: Seal the vial inside a clear, heavy-duty polyethylene bag (Zip-lock style).

  • Labeling: Affix a hazardous waste label.

    • Text: "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."[1][2]

    • Hazard:[1][2][5] "Sensitizer / Irritant."

  • Disposal Stream: Transfer to the High-Temperature Incineration stream (Yellow Bin in most EU/US coding systems).[1][2]

B. Liquid Waste (HPLC Effluent/Stock Solutions)

Applicability: Dissolved samples in water, methanol, or acetonitrile.

Do NOT mix with Bleach (Sodium Hypochlorite). Reasoning: Dicloxilloic acid contains a thiazolidine ring and secondary amines. Mixing with bleach can generate chloramines and toxic chlorinated organic byproducts.

  • Segregation: Collect in a dedicated "Organic Solvent/Pharmaceutical" waste carboy.

  • Solvent Compatibility: Ensure the carboy is compatible with the solvent matrix (HDPE is standard).

  • pH Check: Maintain neutral pH (6–8). Extreme pH is unnecessary as the compound is already hydrolyzed.

  • Final Destruction: The entire solvent stream must be sent for fuel blending or incineration.

Decision Logic for Disposal

Disposal_Logic Fig 2. Decision tree for safe disposal of (4S)-Dicloxilloic Acid waste. Start Waste Identification: (4S)-Dicloxilloic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Double Bag -> Label 'Sensitizer' Destruction: Incineration Solid->SolidAction LiquidCheck Contains Bleach? Liquid->LiquidCheck Final Ship to Certified Waste Handler (Incineration/Fuel Blending) SolidAction->Final NoBleach Segregate into Solvent Waste Carboy LiquidCheck->NoBleach No YesBleach STOP: Potential Chloramine Gas Ventilate & Segregate Separately LiquidCheck->YesBleach Yes NoBleach->Final YesBleach->Final

Decontamination of Surface Spills

If (4S)-Dicloxilloic Acid powder is spilled on a benchtop or balance:

  • PPE Upgrade: Wear a P95/N95 respirator or work inside a fume hood. Inhalation of dust is the primary sensitization vector.

  • Dry Clean-up: Do not wet initially (this spreads the allergen).[1][2] Use a HEPA-filtered vacuum or wet-wipe method only if the powder is contained.[1][2]

  • Chemical Deactivation (Surface Only):

    • Since the ring is already open, standard NaOH is ineffective for destruction.

    • Recommended Agent: Oxidizing agent (e.g., Hydrogen Peroxide 3% or commercially available surfactant-based pharmaceutical deactivators).[1][2]

    • Protocol: Spray the area, allow 5 minutes contact time to solubilize and mechanically remove residues, then wipe with 70% Isopropanol.

  • Verification: A UV-light check is ineffective (weak fluorescence). Verification relies on visual cleanliness and wiping with a solvent (MeOH) followed by swabbing if in a GMP environment.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1][2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3] Final Rule. [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 125329405, Dicloxacilloic Acid.[Link][1][2]

  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006).[6] An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment.[2][6][7][8] Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343. [Link]

  • European Pharmacopoeia (Ph. Eur.). Dicloxacillin Sodium Monohydrate - Impurity A.[1][2] (Standard for chemical identification).[1][2] [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.